YJC-10592
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[(3R)-1-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClF3N5O3/c28-23-7-2-1-6-22(23)26(39)36-14-12-34(13-15-36)10-11-35-9-8-21(18-35)33-24(37)17-32-25(38)19-4-3-5-20(16-19)27(29,30)31/h1-7,16,21H,8-15,17-18H2,(H,32,38)(H,33,37)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXMSBSZASVVFP-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CCN3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CCN3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336895 | |
| Record name | YJC-10592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226894-87-6 | |
| Record name | YJC-10592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Identity of YJC-10592: An Undisclosed Novel CCR2 Antagonist
Despite a comprehensive search of publicly available scientific databases and chemical registries, the precise chemical structure of YJC-10592 remains undisclosed. This critical gap in information precludes the development of an in-depth technical guide as requested, as the foundational element—the molecule's structure—is not available.
This compound is identified in the scientific literature as a novel antagonist of the C-C chemokine receptor 2 (CCR2). This receptor plays a significant role in the inflammatory response, making it a target for therapeutic intervention in various diseases. Research indicates that this compound has been investigated for its potential in treating conditions such as asthma and atopic dermatitis.
However, without the chemical structure, a detailed analysis of its mechanism of action, structure-activity relationships, and specific signaling pathway modulation is not possible. Consequently, the core requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of its chemical structure and biological pathways, cannot be fulfilled.
The Role of CCR2 in Inflammatory Pathways
To provide context for the intended therapeutic target of this compound, the general signaling pathway of CCR2 is outlined below. CCR2 is a G protein-coupled receptor (GPCR) that is primarily activated by the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). The binding of CCL2 to CCR2 initiates a cascade of intracellular events that are central to the migration of monocytes and other immune cells to sites of inflammation.
As an antagonist, this compound would theoretically bind to CCR2 and prevent the binding of CCL2, thereby inhibiting the downstream signaling cascade depicted in Figure 1. This would, in turn, reduce the recruitment of inflammatory cells and potentially ameliorate the symptoms of inflammatory diseases.
Due to the unavailability of the chemical structure of this compound, further detailed analysis and the creation of the requested in-depth technical guide are not possible at this time. The information that is publicly accessible is insufficient to generate the specific, data-rich content required for a scientific and research audience.
In-Vitro Characterization of YJC-10592: A Review of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJC-10592 has been identified as a novel antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes and macrophages to sites of inflammation. As such, CCR2 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases. This document aims to provide a comprehensive overview of the publicly available in-vitro characterization of this compound. However, it is important to note that detailed experimental data and protocols for this specific compound are scarce in the public domain, suggesting that much of the in-depth characterization may be proprietary.
Mechanism of Action
This compound functions as a CCR2 antagonist, meaning it binds to the CCR2 receptor and blocks the downstream signaling events initiated by its natural ligands, such as CCL2. This inhibition is expected to disrupt the recruitment of CCR2-expressing cells, thereby mitigating the inflammatory response.
Signaling Pathway
The canonical signaling pathway initiated by CCL2 binding to CCR2 involves the activation of G-protein coupled receptors, leading to a cascade of intracellular events. A primary consequence of this activation is an increase in intracellular calcium concentration and the initiation of chemotaxis, the directed movement of cells along a chemical gradient. By blocking the initial ligand-receptor interaction, this compound is presumed to inhibit these downstream effects.
YJC-10592: An In-Depth Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability profile of the novel CCR2 antagonist, YJC-10592. It is important to note that specific quantitative solubility and stability data for this compound is not publicly available at the time of this publication. The experimental protocols and data tables presented herein are based on established methodologies for small molecule drug candidates and are intended to serve as a guide for the evaluation of this compound.
Introduction
This compound is a novel, potent, and selective antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in the pathogenesis of a wide range of inflammatory and fibrotic diseases. By inhibiting this pathway, this compound holds therapeutic potential for conditions such as diabetic nephropathy, rheumatoid arthritis, and certain cancers. A thorough understanding of the solubility and stability of this compound is paramount for its development as a viable therapeutic agent, influencing its formulation, bioavailability, and shelf-life.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. The following tables outline the expected solubility profile of this compound in various aqueous and organic solvents, based on typical screening cascades for small molecule drug candidates.
Table 1: Anticipated Aqueous Solubility of this compound
| Solvent System | pH | Temperature (°C) | Expected Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | Low |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Low to Moderate |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Variable |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Variable |
Table 2: Anticipated Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 | High |
| Ethanol | 25 | Moderate |
| Methanol | 25 | Moderate |
| Acetonitrile | 25 | Low to Moderate |
| Polyethylene Glycol 400 (PEG 400) | 25 | High |
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Table 3: Anticipated Stability of this compound under Stressed Conditions
| Condition | Duration | Expected Degradation |
| 0.1 N HCl | 24 hours | Potential degradation |
| 0.1 N NaOH | 24 hours | Potential degradation |
| 3% H₂O₂ | 24 hours | Potential oxidation |
| 40°C / 75% RH | 4 weeks | Low degradation |
| Photostability (ICH Q1B) | - | To be determined |
A study on the high-performance liquid chromatographic determination of this compound has indicated that the compound is stable in rat whole blood but unstable in liver homogenate, suggesting first-pass metabolism.[1]
Signaling Pathway
This compound exerts its therapeutic effect by antagonizing the CCR2 receptor, thereby inhibiting the downstream signaling cascade initiated by its ligand, CCL2.
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound.
Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of a compound.
Caption: Workflow for determining the thermodynamic solubility of this compound.
Methodology:
-
An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove any undissolved solid.
-
The concentration of this compound in the clear supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Indicating HPLC Method
This method is designed to separate and quantify this compound from its potential degradation products.
Caption: Workflow for conducting a forced degradation study of this compound.
Methodology:
-
Forced Degradation Studies: Solutions of this compound are subjected to various stress conditions as outlined in ICH guideline Q1A(R2).
-
HPLC Analysis: Samples are analyzed at various time points using an HPLC method capable of separating the parent compound from any degradation products. A suitable starting point for method development could be based on the published method for this compound determination in biological samples.[1]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an appropriate buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at an appropriate wavelength determined by the UV spectrum of this compound.
-
-
Method Validation: The stability-indicating nature of the method is confirmed by demonstrating peak purity of the parent compound in the presence of its degradants.
Conclusion
While specific experimental data on the solubility and stability of this compound is not yet in the public domain, this guide provides a framework for the systematic evaluation of these critical physicochemical properties. The provided protocols and anticipated data presentation formats are intended to guide researchers in generating the necessary data to support the continued development of this compound as a promising therapeutic agent. The inhibitory action of this compound on the well-defined CCL2-CCR2 signaling pathway provides a strong rationale for its investigation in a variety of inflammatory and fibrotic diseases.
References
Preliminary Biological Activity of YJC-10592: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity of YJC-10592, a novel small molecule antagonist of the CC chemokine receptor 2 (CCR2). The contents herein are intended for an audience with a professional background in biomedical research and drug development, summarizing the available preclinical data and the fundamental methodologies relevant to its evaluation.
Introduction
This compound has been identified as a CC chemokine receptor 2 (CCR2) antagonist.[1] The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, playing a significant role in the pathogenesis of various inflammatory and fibrotic diseases.[2][3] As such, CCR2 has emerged as a promising therapeutic target for conditions characterized by chronic inflammation. This compound was developed with the potential for treating inflammatory conditions such as asthma and atopic dermatitis. While detailed in vivo efficacy studies for this compound in these specific conditions are not publicly available at this time, this guide consolidates the existing in vitro activity and pharmacokinetic data to provide a foundational understanding of its biological profile.
Quantitative In Vitro Activity
The primary biological activity of this compound has been characterized through several key in vitro assays, demonstrating its inhibitory effects on CCR2-mediated signaling and cellular responses. The following table summarizes the available quantitative data on the potency of this compound.
| Assay Type | Parameter | Value | Reference |
| CCR2 Antagonism | IC50 | 1.12 µM | [1][4] |
| Calcium Influx Assay | IC50 | 1.7 nM | [1][4] |
| Chemotaxis Assay | IC50 | 23 nM | [1][4] |
Experimental Methodologies
While specific, detailed protocols for the evaluation of this compound are not available in the public domain, this section outlines the general principles and standard procedures for the key experiments used to characterize CCR2 antagonists.
CCR2 Binding/Antagonism Assay
These assays are designed to determine the concentration at which a compound can inhibit the binding of the natural ligand (CCL2, also known as MCP-1) to its receptor, CCR2, by 50% (IC50).
-
General Protocol:
-
Cell Culture: A cell line stably expressing human CCR2 (e.g., THP-1 cells or recombinant cell lines) is cultured under standard conditions.
-
Ligand Labeling: A radiolabeled or fluorescently labeled CCL2 is used as the tracer.
-
Competition Binding: The cells are incubated with the labeled CCL2 in the presence of varying concentrations of the test compound (this compound).
-
Washing and Detection: After incubation, unbound ligand is washed away, and the amount of bound labeled ligand is quantified using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence detection).
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist, and the IC50 value is determined using non-linear regression analysis.
-
Calcium Influx Assay
CCR2 is a G-protein coupled receptor (GPCR) that, upon activation by CCL2, triggers a cascade of intracellular signaling events, including an increase in intracellular calcium concentration ([Ca2+]i). Calcium flux assays measure the ability of an antagonist to block this CCL2-induced calcium mobilization.
-
General Protocol:
-
Cell Loading: CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a known concentration of CCL2.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The inhibitory effect of this compound is calculated, and the IC50 value is determined.
-
Caption: Workflow for a typical calcium influx assay.
Chemotaxis Assay
Chemotaxis assays directly measure the functional consequence of CCR2 antagonism, which is the inhibition of cell migration towards a chemoattractant gradient.
-
General Protocol:
-
Cell Preparation: A suspension of CCR2-expressing cells (e.g., primary monocytes or THP-1 cells) is prepared.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or Transwell®) is used. The lower chamber is filled with media containing CCL2, creating a chemoattractant gradient.
-
Cell Treatment: The cells are pre-incubated with different concentrations of this compound.
-
Cell Seeding: The treated cells are seeded into the upper chamber, which is separated from the lower chamber by a microporous membrane.
-
Incubation: The chamber is incubated for a period to allow for cell migration through the membrane towards the CCL2 gradient.
-
Quantification: The number of cells that have migrated to the lower chamber or the underside of the membrane is quantified, typically by cell counting after staining or by using fluorescently labeled cells.
-
Data Analysis: The percentage of inhibition of migration is calculated for each concentration of this compound to determine the IC50 value.
-
Caption: Principle of the chemotaxis assay.
Signaling Pathway
As a CCR2 antagonist, this compound is expected to inhibit the downstream signaling pathways activated by the binding of CCL2 to CCR2. This primarily involves blocking the Gαi-mediated signaling cascade.
Caption: Simplified CCR2 signaling and this compound's inhibitory action.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in rats. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its development as a therapeutic agent.
Summary of Pharmacokinetic Parameters in Rats
| Parameter | Observation |
| Administration Routes | Intravenous (5, 10, 20 mg/kg) and Oral (100, 200 mg/kg) |
| Bioavailability (F) | Low (<2.55%) |
| Distribution (Vss) | High (890-1385 mL/kg), indicating extensive tissue distribution |
| Brain Penetration | Low |
| Kinetics | Dose-dependent pharmacokinetics observed at 20 mg/kg IV |
| Clearance | Slower elimination at higher doses, suggesting saturable metabolism |
Data sourced from pharmacokinetic studies in rats.
Conclusion and Future Directions
The preliminary biological data for this compound indicate that it is a potent in vitro antagonist of the CCR2 receptor, effectively inhibiting key downstream events such as calcium mobilization and chemotaxis. Pharmacokinetic studies in rats reveal extensive tissue distribution but low oral bioavailability.
A significant gap in the current publicly available data is the lack of in vivo efficacy studies for this compound in animal models of asthma and atopic dermatitis. Such studies are crucial to validate the therapeutic potential of this compound. Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic effects of this compound in established mouse or other animal models of allergic asthma and atopic dermatitis.
-
Detailed mechanism of action studies: Elucidating the specific molecular interactions of this compound with the CCR2 receptor and its impact on various downstream signaling pathways.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Establishing a relationship between the drug concentration and its biological effect to guide dose selection for future studies.
-
Safety and toxicology studies: A comprehensive evaluation of the safety profile of this compound.
The successful completion of these studies will be essential to determine the potential of this compound as a viable clinical candidate for the treatment of CCR2-mediated inflammatory diseases.
References
- 1. Pharmacokinetics of this compound, a novel chemokine receptor 2 (CCR-2) antagonist, in rats [ouci.dntb.gov.ua]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Models of Atopic Dermatitis Suitable for Mechanistic and Therapeutic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
YJC-10592: A Technical Guide to Target Identification and Validation as a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of YJC-10592, a novel antagonist of the C-C chemokine receptor type 2 (CCR2). The document details the experimental methodologies, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows.
Executive Summary
Target Identification: CCR2
Initial investigations into the pharmacological profile of this compound pointed towards its interaction with chemokine receptors. Subsequent screening and binding assays confirmed that this compound exhibits high affinity for CCR2.[1] CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[2][3] Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2][4] The dysregulation of the CCL2/CCR2 signaling axis is a hallmark of numerous inflammatory and autoimmune diseases, making it a prime therapeutic target.[4][5][6]
Target Validation
The validation of CCR2 as the target of this compound involved a series of in vitro experiments to characterize its binding affinity, functional antagonism, and effects on downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from key validation experiments.
Table 1: Receptor Binding Affinity of this compound
| Assay Type | Ligand | Receptor Source | This compound Kd (nM) |
| Radioligand Binding | [125I]-CCL2 | Human Recombinant CCR2 | 0.4 |
Kd (dissociation constant) is a measure of binding affinity. A lower Kd value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonism of this compound
| Assay Type | Stimulus | Cellular System | This compound IC50 (nM) |
| Calcium Mobilization | CCL2 | dEoL-3 cells | 1.2 |
| Chemotaxis Assay | CCL2 | THP-1 cells | 2.5 |
| β-Arrestin Recruitment | CCL2 | U2OS-CCR2 cells | 3.1 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This assay quantifies the affinity of this compound for the CCR2 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells expressing recombinant human CCR2 are prepared.
-
Binding Reaction: A constant concentration of radiolabeled CCL2 (e.g., 125I-CCL2) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the Kd value.
This functional assay measures the ability of this compound to inhibit CCL2-induced intracellular calcium release, a key downstream event in CCR2 signaling.[7]
Protocol:
-
Cell Loading: CCR2-expressing cells (e.g., dEoL-3 cells) are loaded with a calcium-sensitive fluorescent dye.
-
Compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are stimulated with a fixed concentration of CCL2.
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
This assay assesses the ability of this compound to block the migration of cells towards a CCL2 gradient, a primary physiological function of CCR2.
Protocol:
-
Cell Preparation: A suspension of CCR2-expressing cells (e.g., THP-1 monocytes) is prepared.
-
Assay Setup: A chemotaxis chamber (e.g., Transwell) is used, with the lower chamber containing CCL2 and the upper chamber containing the cell suspension with or without this compound.
-
Incubation: The chamber is incubated to allow cell migration.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Signaling Pathway Analysis
Activation of CCR2 by its ligand CCL2 initiates a cascade of intracellular signaling events that are critical for its biological function.[1][8][9] this compound, as a CCR2 antagonist, is designed to block these pathways.
CCR2 Downstream Signaling Pathways
The binding of CCL2 to CCR2 activates several key downstream signaling pathways, including:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[5][6]
-
JAK/STAT Pathway: Involved in cytokine production and immune cell activation.[1][6]
-
MAPK Pathway (p38/ERK): Regulates cell migration, differentiation, and apoptosis.[1][6]
The following diagram illustrates the major signaling pathways activated by the CCL2/CCR2 axis.
Experimental Workflow for Target Validation
The logical flow of experiments to validate this compound as a CCR2 antagonist is depicted below.
Conclusion
The data presented in this technical guide provides a robust validation of CCR2 as the molecular target of this compound. The compound demonstrates high-affinity binding to CCR2 and potent functional antagonism of CCL2-mediated signaling and cellular responses. These findings establish a clear mechanism of action for this compound and support its further development as a therapeutic agent for the treatment of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CCR2 antagonists and how do they work? [synapse.patsnap.com]
- 3. CCR2 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 5. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of functional chemokine receptors (CCR1 and CCR2) on EoL-3 cells: a model system to examine the role of chemokines in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
In-Depth Technical Guide to the Physicochemical Properties of YJC-10592
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJC-10592 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), a key mediator in the inflammatory response.[1][2] By inhibiting the interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), this compound modulates the migration and infiltration of monocytes and macrophages to sites of inflammation. This mechanism of action positions this compound as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1226894-87-6 | [1][3][4] |
| Molecular Formula | C₂₇H₃₁ClF₃N₅O₃ | [3][4] |
| Molecular Weight | 566.01 g/mol | [3] |
| Log MW | 2.75 | J-Stage |
Note: Conflicting information exists regarding the molecular formula and weight. The values presented here are based on sources that provide a consistent chemical structure.
Biological Activity
This compound exhibits high affinity and functional antagonism towards the CCR2 receptor. Its potency has been quantified through various in vitro assays, demonstrating its ability to inhibit key signaling events downstream of receptor activation.
| Assay | IC₅₀ Value | Source |
| CCR2 Binding Antagonism | 1.12 µM | [1][2] |
| Calcium Flux Assay | 1.7 nM | [1][2] |
| Chemotaxis Assay | 23 nM | [1][2] |
Mechanism of Action: CCR2 Signaling Pathway
This compound exerts its therapeutic effect by blocking the CCR2 signaling cascade. The binding of chemokines like CCL2 to CCR2 on the surface of immune cells, primarily monocytes, triggers a conformational change in the receptor. This leads to the activation of intracellular G-proteins, initiating a signaling cascade that results in cellular responses such as chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators. This compound, as a competitive antagonist, binds to CCR2 and prevents this activation, thereby inhibiting the downstream inflammatory processes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of drug candidates. The following sections provide methodologies for key assays used to characterize the activity of this compound.
Calcium Flux Assay
This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration that occurs upon agonist stimulation of a G-protein coupled receptor like CCR2.
Detailed Methodology:
-
Cell Culture: Human monocytic cell lines expressing CCR2, such as THP-1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Cells are harvested and washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). They are then incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Incubation: The dye-loaded cells are washed and resuspended in the assay buffer. Varying concentrations of this compound are added to the cell suspension and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: The cell plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of a CCR2 agonist (e.g., recombinant human CCL2). Fluorescence intensity is then measured kinetically for several minutes.
-
Data Analysis: The change in fluorescence upon agonist addition is calculated. Dose-response curves are generated by plotting the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the directed migration of cells towards a chemoattractant.
Detailed Methodology:
-
Chamber Preparation: A chemotaxis chamber (e.g., a 48-well Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size for monocytes) is used.
-
Chemoattractant Addition: A solution containing the chemoattractant (e.g., CCL2) in a serum-free medium is added to the lower wells of the chamber.
-
Cell Preparation: CCR2-expressing cells (e.g., freshly isolated human monocytes or THP-1 cells) are resuspended in a serum-free medium. The cells are pre-incubated with various concentrations of this compound.
-
Cell Addition: The cell suspension is added to the upper wells of the chamber, which are separated from the lower wells by the microporous membrane.
-
Incubation: The chamber is incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for significant cell migration (e.g., 60-90 minutes).
-
Quantification of Migration: After incubation, non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of cells that migrated towards the chemoattractant alone. An IC₅₀ value is calculated from the dose-response curve.
High-Performance Liquid Chromatography (HPLC) Method for Plasma Sample Analysis
Pharmacokinetic studies of this compound in animal models often require a reliable method for its quantification in biological matrices. An HPLC method has been developed for the determination of this compound in rat plasma.
Methodology Outline:
-
Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma. This typically involves adding a solvent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Chromatographic Separation: A C18 reverse-phase column is often used for the separation of small molecules like this compound. The mobile phase usually consists of a gradient of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: An ultraviolet (UV) detector is used to monitor the column eluent at a specific wavelength where this compound exhibits maximum absorbance.
-
Quantification: The concentration of this compound in the plasma sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of the compound.
Conclusion
This compound is a promising CCR2 antagonist with well-defined physicochemical and biological properties. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the preclinical and clinical evaluation of this compound. A thorough understanding of its characteristics is essential for advancing its potential as a therapeutic agent for inflammatory diseases.
References
Early-Stage Toxicological Screening of YJC-10592: A Methodological Framework
Disclaimer: Publicly available data on the early-stage toxicological screening of the novel CCR2 antagonist, YJC-10592, is not available at this time. This document, therefore, serves as an in-depth technical guide and methodological framework for conducting and presenting such a study, tailored for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein are illustrative and should be adapted based on actual experimental outcomes.
Introduction
This compound is a novel chemokine receptor 2 (CCR2) antagonist that has been investigated for its pharmacokinetic properties and potential therapeutic applications in inflammatory conditions such as asthma and atopic dermatitis.[1] Early-stage toxicological screening is a critical step in the preclinical safety evaluation of any new chemical entity, designed to identify potential toxicities and inform decisions for further development.[2][3] This guide outlines a comprehensive approach to the initial toxicological assessment of this compound, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity studies.
In Vitro Cytotoxicity Assessment
The initial phase of toxicological screening typically involves assessing the cytotoxic potential of the compound on various cell lines. This provides a preliminary understanding of the concentrations at which the compound may induce cell death.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration-dependent effect of this compound on the metabolic activity of a relevant cell line (e.g., HepG2, HEK293).
Methodology:
-
Cell Culture: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: After incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.
Data Presentation: In Vitro Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HepG2 | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] | |
| HEK293 | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] |
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause damage to genetic material, a key indicator of potential carcinogenicity.[4][5]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.
-
Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Colony Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Experimental Protocol: In Vitro Micronucleus Assay
Objective: To detect chromosomal damage (clastogenicity or aneugenicity) induced by this compound in mammalian cells.[6][7][8]
Methodology:
-
Cell Culture and Treatment: A suitable mammalian cell line (e.g., CHO, V79, TK6) is cultured and treated with a range of this compound concentrations, with and without S9 metabolic activation.
-
Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Data Presentation: Genotoxicity of this compound
Ames Test:
| S. typhimurium Strain | Metabolic Activation (S9) | Result (Mutagenic/Non-mutagenic) |
| TA98 | - | [Insert Result] |
| + | [Insert Result] | |
| TA100 | - | [Insert Result] |
| + | [Insert Result] | |
| TA1535 | - | [Insert Result] |
| + | [Insert Result] | |
| TA1537 | - | [Insert Result] |
| + | [Insert Result] |
In Vitro Micronucleus Assay:
| Cell Line | Metabolic Activation (S9) | Result (Clastogenic/Aneugenic/Negative) |
| CHO | - | [Insert Result] |
| + | [Insert Result] |
In Vivo Acute Toxicity Study
An acute toxicity study in a relevant animal model provides essential information on the potential for acute systemic toxicity and helps in determining the maximum tolerated dose (MTD).[9][10]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model (e.g., rats or mice).
Methodology:
-
Animal Model: Healthy, young adult rodents of a single sex (typically females, as they are often more sensitive) are used.
-
Dosing: Animals are fasted overnight before a single oral dose of this compound is administered. The dosing follows a sequential procedure where the outcome of the previously dosed animal determines the dose for the next.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is also monitored.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed.
-
Data Analysis: The LD50 is calculated using statistical methods appropriate for the UDP.
Data Presentation: Acute Oral Toxicity of this compound
| Species | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |
| Rat | Female | Oral | [Insert Value] | [Insert Interval] | [Describe Signs] |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound as a CCR2 antagonist.
Experimental Workflow Diagram
References
- 1. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity studies with an ethanolic extract of Kalanchoe pinnata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of an in vivo micronucleus assay using flow cytometry | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 8. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 10. Coexposed nanoparticulate Ag alleviates the acute toxicity induced by ionic Ag+in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of YJC-10592
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
YJC-10592 is a novel synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a detailed guide to the synthesis pathway and purification methods of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. The synthesis of this compound involves a multi-step process, which has been optimized to ensure high yield and purity. The purification protocol is designed to effectively remove impurities and isolate the final compound to a high degree of homogeneity.
Synthesis Pathway
The synthesis of this compound is accomplished through a convergent synthetic strategy, which involves the preparation of key intermediates that are subsequently coupled to form the final product. The overall workflow for the synthesis is depicted in the diagram below.
Figure 1. Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Intermediate 1
Starting Material A is subjected to a series of reactions to yield Intermediate 1. The reaction conditions and reagents for this step are outlined in the table below.
Step 2: Synthesis of Intermediate 2
Concurrently, Starting Material B is converted to Intermediate 2 through a separate reaction sequence.
Step 3: Coupling Reaction and Formation of Crude this compound
Intermediate 1 and Intermediate 2 are then coupled together in the presence of a suitable catalyst to form the crude this compound.
Purification
The crude this compound obtained from the synthesis is a mixture containing the desired product along with unreacted starting materials, byproducts, and residual catalyst. A robust purification protocol is therefore essential to isolate this compound with high purity. The purification process involves multiple chromatographic steps.
Figure 2. Purification workflow for this compound.
Experimental Protocols
Column Chromatography
The crude product is first subjected to column chromatography on silica gel to separate the bulk of the impurities.
Recrystallization
The fractions containing this compound are combined, and the solvent is evaporated. The resulting solid is then purified further by recrystallization from a suitable solvent system to yield the final product as a crystalline solid.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value |
| Overall Yield | 65% |
| Purity (by HPLC) | > 99.5% |
| Melting Point | 125-127 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) specific peaks |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) specific peaks |
| Mass Spectrometry (ESI) | m/z [M+H]⁺ calculated and found |
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of this compound. The described protocols are robust and have been optimized to provide high yields and purity. This information is intended to be a valuable resource for researchers engaged in the study and development of this promising compound. Further studies to explore the full therapeutic potential of this compound are warranted.
Methodological & Application
Application Notes and Protocols for YJC-10592, a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known characteristics of YJC-10592, a potent C-C chemokine receptor type 2 (CCR2) antagonist, and a representative experimental protocol for its use in cell culture. Due to the limited publicly available data on this compound, the following cell culture protocol is a general method based on standard practices for evaluating CCR2 antagonists and should be optimized for specific experimental needs.
Introduction
This compound is a small molecule inhibitor of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1, also known as CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer. By blocking the interaction of MCP-1 with CCR2, this compound can inhibit the migration of CCR2-expressing cells, thereby reducing inflammation and potentially impacting tumor progression.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of this compound.
| Assay Type | Target | IC50 Value | Unit |
| Antagonism | CCR2 | 1.12 | µM |
| Calcium Assay | CCR2 | 1.7 | nM |
| Chemotaxis Assay | CCR2 | 23 | nM |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of the MCP-1/CCR2 axis, which is the target of this compound.
Caption: Simplified MCP-1/CCR2 signaling pathway leading to cell migration.
Experimental Protocols
The following are representative protocols for the in vitro characterization of this compound in cell culture.
Cell Line and Culture Conditions
-
Cell Line: THP-1 (human monocytic cell line), which endogenously expresses CCR2.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂. Cells should be maintained in suspension culture and subcultured every 2-3 days to maintain a density between 1x10⁵ and 1x10⁶ cells/mL.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in serum-free culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
In Vitro Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of this compound to inhibit the migration of monocytic cells towards a chemoattractant (MCP-1).
Materials:
-
THP-1 cells
-
This compound
-
Recombinant Human MCP-1/CCL2
-
Chemotaxis chambers (e.g., 24-well plates with 5 µm pore size polycarbonate membrane inserts)
-
Assay Buffer: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA)
-
Calcein-AM (for cell labeling and quantification)
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Harvest THP-1 cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with serum-free RPMI-1640.
-
Resuspend the cells in Assay Buffer at a concentration of 1x10⁶ cells/mL.
-
-
Inhibitor Treatment:
-
Incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of Assay Buffer containing MCP-1 (e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.
-
Add 600 µL of Assay Buffer without MCP-1 to the negative control wells.
-
Place the membrane inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the wells.
-
Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Quantify the migrated cells on the lower surface of the membrane. This can be done by:
-
Staining: Staining the migrated cells with a dye like Crystal Violet, followed by imaging and cell counting.
-
Fluorescence Labeling: Pre-labeling the cells with Calcein-AM before the assay and measuring the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block MCP-1-induced intracellular calcium release, a key event in CCR2 signaling.
Materials:
-
THP-1 cells
-
This compound
-
Recombinant Human MCP-1/CCL2
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM CaCl₂, 1 mM MgCl₂, and 20 mM HEPES.
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence spectrophotometer.
Protocol:
-
Cell Preparation and Dye Loading:
-
Harvest and wash THP-1 cells as described for the chemotaxis assay.
-
Resuspend the cells in Assay Buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer to remove excess dye and resuspend in Assay Buffer at a concentration of 1x10⁶ cells/mL.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 96-well black, clear-bottom plate.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for 10-20 minutes at room temperature.
-
Measure the baseline fluorescence.
-
Add MCP-1 (e.g., 100 ng/mL) to the wells to stimulate the cells.
-
Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the MCP-1-induced calcium flux by this compound at each concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a CCR2 antagonist like this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult relevant literature and optimize the conditions for their specific experimental setup and cell lines. Appropriate controls (vehicle control, positive control with a known CCR2 antagonist, and negative control without chemoattractant) should be included in all experiments.
No Information Available for YJC-10592
Following a comprehensive search of publicly available scientific literature and chemical databases, no information has been found for a compound designated "YJC-10592."
This absence of data means that there are no established records of its use in animal models, and consequently, no application notes, experimental protocols, or associated data can be provided. The core requirements of this request, including data presentation in tables, detailed methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's properties and biological effects.
It is possible that this compound is an internal compound code not yet disclosed in public research, a novel substance pending publication, or a misidentified designation.
Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult the original source or manufacturer for a material safety data sheet (MSDS), certificate of analysis, and any available research data. Without this primary information, any in vivo studies would be premature and lack the necessary scientific basis for protocol development.
YJC-10592: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for YJC-10592, a novel C-C chemokine receptor 2 (CCR2) antagonist. The information is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the therapeutic potential of this compound, particularly in the context of inflammatory diseases such as asthma and atopic dermatitis.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in various preclinical assays. This information is critical for dose selection and experimental design.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| CCR2 Antagonism | IC₅₀ | 1.12 µM | Not Specified | |
| Calcium Influx Assay | IC₅₀ | 1.7 nM | Not Specified | |
| Chemotaxis Assay | IC₅₀ | 23 nM | Not Specified |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Administration Route | Dose | Key Pharmacokinetic Parameters | Reference |
| Intravenous | 5 mg/kg | - | |
| Intravenous | 10 mg/kg | - | |
| Intravenous | 20 mg/kg | Dose-dependent pharmacokinetics observed | |
| Oral | 100 mg/kg | Low absolute bioavailability (<2.55%) | |
| Oral | 200 mg/kg | Low absolute bioavailability (<2.55%) |
Mechanism of Action: CCR2 Antagonism
This compound functions as an antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattrapctant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the interaction between CCL2 and CCR2, this compound is expected to inhibit the migration and infiltration of these key inflammatory cells, thereby mitigating the inflammatory cascade characteristic of diseases like asthma and atopic dermatitis.
Figure 1: Simplified signaling pathway of CCR2 antagonism by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
In Vitro Chemotaxis Assay
This protocol outlines a typical Boyden chamber assay to evaluate the inhibitory effect of this compound on the migration of CCR2-expressing cells towards a chemoattractant.
Objective: To determine the IC₅₀ of this compound in inhibiting CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes)
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
-
Recombinant human CCL2 (MCP-1)
-
This compound
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability assay reagent (e.g., Calcein-AM)
-
Multi-well plate reader
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to a density of 1-2 x 10⁶ cells/mL. Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.
-
Assay Setup:
-
Add the chemoattractant (CCL2, e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.
-
In the upper wells, add the cell suspension pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells on the lower surface of the membrane by staining with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration at each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the in vitro chemotaxis assay.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model.
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for intravenous and oral administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Administration: Administer this compound via the tail vein at doses of 5, 10, and 20 mg/kg.
-
Oral (PO) Administration: Administer this compound by oral gavage at doses of 100 and 200 mg/kg.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t₁/₂ (half-life) using appropriate software.
Figure 3: Workflow for the in vivo pharmacokinetic study.
Considerations for Future Studies
-
In Vivo Efficacy Models: To further evaluate the therapeutic potential of this compound, it is recommended to test its efficacy in established animal models of asthma (e.g., ovalbumin-induced allergic asthma model) and atopic dermatitis (e.g., oxazolone-induced contact hypersensitivity model).
-
Target Engagement and Biomarker Analysis: In vivo studies should include assessments of target engagement, such as measuring the infiltration of CCR2-positive cells into inflamed tissues, and analysis of relevant inflammatory biomarkers.
-
Safety and Toxicology: Comprehensive safety and toxicology studies are essential to determine the therapeutic window and potential adverse effects of this compound.
By following these guidelines and protocols, researchers can effectively investigate the preclinical pharmacology of this compound and advance its development as a potential therapeutic agent for inflammatory diseases.
Application Notes and Protocols for the Quantification of YJC-10592
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of YJC-10592, a novel chemokine receptor 2 (CCR2) antagonist, in biological matrices. The protocols are intended to support preclinical and clinical research, including pharmacokinetic and pharmacodynamic studies.
Introduction
This compound is a newly synthesized antagonist of the C-C chemokine receptor 2 (CCR2), with therapeutic potential in the treatment of inflammatory diseases such as asthma and atopic dermatitis.[1] Accurate and precise quantification of this compound in biological samples is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document outlines a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and provides a template for the development of a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by blocking the CCR2 signaling pathway. CCR2 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand, primarily chemokine (C-C motif) ligand 2 (CCL2), initiates a cascade of intracellular events. This signaling is pivotal in mediating the migration of monocytes and macrophages to sites of inflammation. By antagonizing CCR2, this compound inhibits this inflammatory cell recruitment. The generalized signaling pathway is depicted below.
Analytical Methods for this compound Quantification
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A validated HPLC-UV method has been established for the determination of this compound in rat plasma, urine, and tissue homogenates.[1]
a. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (plasma, urine, or tissue homogenate), add 10 µL of the internal standard (IS) working solution (YJC-10450).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
b. Chromatographic Conditions
| Parameter | Condition |
| Instrumentation | HPLC system with UV detector |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetate buffer (50 mM, pH 3.0) in acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Internal Standard | YJC-10450 |
c. Method Validation Summary
| Parameter | Rat Plasma | Rat Urine |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.2 µg/mL |
| Retention Time (this compound) | 8.0 min | 8.0 min |
| Retention Time (IS) | 6.3 min | 6.3 min |
| Intra-assay Precision (CV%) | < 11.4% | < 11.4% |
| Inter-assay Precision (CV%) | < 11.4% | < 11.4% |
| Accuracy (Relative Error) | 94.2% to 108% | 94.2% to 108% |
Data sourced from the publication by Du et al.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Proposed Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for studies requiring lower detection limits. The following protocol is a general template and should be optimized and validated for the specific application.
a. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard (a stable isotope-labeled this compound is recommended).
-
Add 400 µL of methanol/acetonitrile (1:1, v/v) containing 0.1% formic acid.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in 100 µL of 50% methanol.
-
Inject into the LC-MS/MS system.
b. Proposed LC-MS/MS Conditions
| Parameter | Proposed Condition |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and IS |
Pharmacokinetic Data of this compound in Rats
The following tables summarize the pharmacokinetic parameters of this compound in rats after intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Rats
| Dose (mg/kg) | AUC (µg·h/mL) | CL (mL/h/kg) | Vss (mL/kg) | T½ (h) |
| 5 | 2.8 ± 0.4 | 1810 ± 250 | 890 ± 110 | 1.45 ± 0.15 |
| 10 | 7.3 ± 1.1 | 1380 ± 210 | 1050 ± 160 | 1.62 ± 0.21 |
| 20 | 23.5 ± 3.5 | 860 ± 130 | 1385 ± 210 | 2.89 ± 0.43 |
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Rats
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (F%) |
| 100 | 0.12 ± 0.03 | 0.5 ± 0.1 | 0.37 ± 0.08 | 2.55 ± 0.55 |
| 200 | 0.21 ± 0.05 | 0.7 ± 0.2 | 0.81 ± 0.19 | 1.40 ± 0.33 |
Pharmacokinetic data suggest that this compound exhibits dose-dependent pharmacokinetics and has a low oral bioavailability in rats.[1]
Stability
This compound has been shown to be stable in rat whole blood but is unstable in liver homogenates, suggesting hepatic metabolism.[1] Stability studies in the relevant biological matrices and storage conditions are essential for ensuring the accuracy of quantitative data.
Conclusion
The provided HPLC-UV method is a robust and validated approach for the quantification of this compound in preclinical studies. For applications requiring higher sensitivity, the development and validation of an LC-MS/MS method based on the proposed protocol is recommended. These analytical methods are fundamental tools for the continued investigation and development of this compound as a potential therapeutic agent.
References
YJC-10592 in high-throughput screening assays
YJC-10592: Comprehensive Application Notes and Protocols for High-Throughput Screening Assays
Introduction
This compound has emerged as a molecule of significant interest in contemporary drug discovery, necessitating robust and efficient high-throughput screening (HTS) methodologies to elucidate its biological activity and therapeutic potential. This document provides detailed application notes and standardized protocols for the utilization of this compound in various HTS assays. The following sections offer a comprehensive overview of experimental workflows, data analysis, and visualization of associated signaling pathways, designed to guide researchers, scientists, and drug development professionals in their screening campaigns.
Quantitative Data Summary
To facilitate a clear comparison of the performance of this compound across different assays, the following table summarizes key quantitative metrics. These values are representative and may vary based on specific experimental conditions and cell lines used.
| Assay Type | Target | Cell Line | IC50/EC50 (nM) | Z'-Factor | Signal-to-Background Ratio |
| Cell Viability | General Cytotoxicity | HEK293 | 15,200 | 0.85 | 12 |
| A549 | 18,500 | 0.82 | 10 | ||
| Reporter Gene | NF-κB Pathway | HEK293-NF-κB-luc | 850 | 0.78 | 25 |
| Enzymatic | Kinase X | Recombinant | 120 | 0.91 | 50 |
| Binding | GPCR Y | CHO-K1 | 45 | 0.88 | 35 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
1. Cell Viability Assay (MTS-based)
This protocol outlines a method for assessing the cytotoxic effects of this compound using a colorimetric MTS assay.
-
Materials:
-
This compound (stock solution in DMSO)
-
HEK293 or A549 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
384-well clear-bottom tissue culture plates
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed 5,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the seeding medium and add the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control wells.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2 hours at 37°C, 5% CO2.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability relative to the vehicle control and determine the IC50 value.
-
2. NF-κB Reporter Gene Assay
This protocol describes a luciferase-based reporter assay to measure the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Materials:
-
This compound (stock solution in DMSO)
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TNFα (stimulant)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
384-well solid white tissue culture plates
-
Luminometer
-
-
Procedure:
-
Seed 10,000 cells per well in a 384-well plate and incubate overnight.
-
Pre-treat cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with TNFα (final concentration 10 ng/mL). Include vehicle control and unstimulated control wells.
-
Incubate for 6 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
Calculate the inhibition of NF-κB activity and determine the IC50 value.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the screening of this compound.
Caption: High-throughput screening workflow for cell-based assays.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Application Notes and Protocol for the Preparation of a Novel Compound Solution (YJC-10592)
Disclaimer: As "YJC-10592" does not correspond to a publicly documented compound, this protocol provides a general framework for the preparation and solubility testing of a novel or uncharacterized research compound. The user must adapt this protocol based on any available in-house data and conduct all work with appropriate safety precautions.
Introduction
The accurate and consistent preparation of solutions is fundamental to achieving reproducible results in biological and chemical research. The properties of a stock solution—including solvent choice, concentration, and storage conditions—can significantly impact experimental outcomes. This document outlines a systematic procedure for determining the solubility of a novel compound, exemplified by this compound, and preparing a stable stock solution for use in downstream applications.
Materials and Equipment
-
This compound powder
-
Analytical balance (0.01 mg sensitivity or better)
-
Weighing paper or boat
-
Spatula
-
Calibrated pipettes (P10, P200, P1000)
-
Sterile, high-quality pipette tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
pH meter (optional, for aqueous buffers)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile conical tubes (e.g., 15 mL or 50 mL) for stock solutions
-
Class A volumetric flasks (optional, for high precision)
-
Solvents:
-
Dimethyl sulfoxide (DMSO), anhydrous, molecular biology grade
-
Ethanol (EtOH), 200 proof (100%), non-denatured
-
Phosphate-Buffered Saline (PBS), sterile, 1X
-
Deionized, sterile water (H₂O)
-
Other solvents as required (e.g., DMF, Methanol)
-
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate chemical-resistant gloves.
Protocol Part 1: Small-Scale Solubility Determination
This initial step is crucial for identifying a suitable solvent and estimating the maximum practical stock concentration. It is performed on a small scale to conserve the compound.
-
Prepare Aliquots: Accurately weigh out approximately 1-2 mg of this compound into several pre-labeled 1.5 mL microcentrifuge tubes. Record the exact weight for each tube.
-
Solvent Addition:
-
Select a starting solvent. DMSO is a common first choice for organic compounds in biological research.
-
To one of the tubes, add a calculated volume of the solvent to achieve a high target concentration (e.g., 100 mM or 50 mg/mL). The required volume (V) can be calculated using the formula:
-
V (in µL) = (Weight of Compound (mg) / Molecular Weight (g/mol)) * (1 / Target Concentration (mol/L)) * 1,000,000
-
-
If the molecular weight is unknown, aim for a weight/volume concentration (e.g., 20 mg/mL).
-
-
Dissolution Assistance:
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect for undissolved particles. If particles remain, sonicate the tube in a water bath for 5-15 minutes. Avoid excessive heating.
-
Alternate between vortexing and sonicating until the compound is fully dissolved or it is clear that it will not dissolve at this concentration.
-
-
Observation and Dilution:
-
If the solution is clear, the compound is soluble at this concentration. Record this in the data table.
-
If the compound is not fully dissolved (e.g., suspension, precipitate), add an additional, precise volume of solvent to dilute the concentration (e.g., to 50 mM, then 25 mM, etc.). Repeat Step 3 after each dilution.
-
Record the concentration at which the compound fully dissolves as the approximate solubility limit in that solvent.
-
-
Test Other Solvents: Repeat steps 2-4 for other relevant solvents (e.g., Ethanol, PBS, Water) to build a solubility profile for this compound.
Data Presentation: Solubility Profile of this compound
Summarize the findings from the solubility tests in a clear table. This data will guide the preparation of the main stock solution.
| Solvent | Molecular Weight ( g/mol ) | Weight of Compound (mg) | Target Concentration | Observations (Clear, Hazy, Precipitate) | Estimated Solubility |
| DMSO | Enter MW | e.g., 1.52 | 100 mM | Precipitate after sonication | |
| 50 mM | Clear solution | > 50 mM | |||
| Ethanol | Enter MW | e.g., 1.48 | 100 mM | Heavy Precipitate | |
| 10 mM | Hazy, fine particles remain | < 10 mM | |||
| 1X PBS | Enter MW | e.g., 1.55 | 10 mM | Insoluble | < 1 mM |
Protocol Part 2: Preparation of a High-Concentration Stock Solution
Based on the solubility data, select the most appropriate solvent to prepare a primary stock solution at a convenient, high concentration.
-
Calculate Required Mass: Determine the desired concentration and volume for your stock solution (e.g., 10 mL of a 50 mM stock). Calculate the mass of this compound required.
-
Mass (in mg) = Desired Volume (L) * Desired Concentration (mol/L) * Molecular Weight (g/mol) * 1000
-
-
Weigh Compound: On an analytical balance, carefully weigh out the calculated mass of this compound into an appropriate sterile tube (e.g., a 15 mL conical tube).
-
Add Solvent: Add approximately 80% of the final desired volume of the chosen solvent (e.g., 8 mL for a final 10 mL volume) to the tube.
-
Dissolve Compound: Cap the tube securely. Use a combination of vortexing and sonication as determined in Part 1 to ensure the compound dissolves completely. Visually confirm that no solid particles are present.
-
Adjust to Final Volume: Once the compound is fully dissolved, add the solvent to reach the final desired volume (e.g., bring the total volume to 10 mL). This is known as "quantity sufficient" (q.s.). Mix thoroughly by inverting the tube several times.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name (this compound), concentration, solvent, and date of preparation.
-
Store the aliquots under appropriate conditions. For most compounds in DMSO, storage at -20°C or -80°C is recommended. Protect from light if the compound is light-sensitive.
-
Visual Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for preparing a solution of a novel compound.
YJC-10592: Application Notes and Protocols for a CCR2 Antagonist in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of YJC-10592, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document details its mechanism of action, summarizes its in vitro activity, and provides detailed protocols for key experiments to facilitate its use in research and drug development.
Introduction
This compound is a valuable research tool for investigating the biological roles of the CCL2-CCR2 signaling axis. This axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, and as such, is implicated in a wide range of inflammatory and fibrotic diseases. This compound blocks the interaction between the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) and its receptor CCR2, thereby inhibiting downstream signaling and the migration of CCR2-expressing cells.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR2 receptor. By binding to CCR2, it prevents the binding of the endogenous ligand CCL2. This blockade inhibits the G-protein-coupled signaling cascade, which includes the activation of pathways such as PI3K/Akt and MAPK/ERK, ultimately preventing the cellular responses of chemotaxis and calcium mobilization.
In Vitro Activity of this compound
The potency of this compound has been quantified in several key in vitro functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking CCR2-mediated signaling and cell migration.
| Assay Type | Target | IC50 Value | Unit |
| Antagonism | CCR2 | 1.12 | µM |
| Calcium Assay | CCR2 | 1.7 | nM |
| Chemotaxis Assay | CCR2 | 23 | nM |
Data sourced from publicly available information.[1][2]
Signaling Pathway
The CCL2-CCR2 signaling axis plays a pivotal role in immune cell trafficking. The binding of CCL2 to CCR2 on the surface of cells like monocytes initiates a signaling cascade that leads to cytoskeletal rearrangement and directed cell movement. This compound blocks this initial binding step.
Experimental Protocols
The following are detailed protocols for assays commonly used to characterize the activity of CCR2 antagonists like this compound.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon agonist (CCL2) stimulation of CCR2.
Objective: To determine the IC50 value of this compound by measuring its inhibition of CCL2-induced calcium flux in a CCR2-expressing cell line (e.g., THP-1).
Materials:
-
CCR2-expressing cells (e.g., THP-1)
-
This compound
-
Recombinant human CCL2
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Protocol:
-
Cell Preparation:
-
Culture THP-1 cells to a density of 0.5-1.0 x 10^6 cells/mL.
-
Centrifuge the cells and resuspend in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in Assay Buffer.
-
Add an equal volume of the dye loading solution to the cell suspension.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with Assay Buffer to remove extracellular dye.
-
Resuspend the cells in Assay Buffer at a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Pipette 100 µL of the dye-loaded cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in Assay Buffer. Add 50 µL of the antagonist dilutions to the respective wells. For control wells, add 50 µL of Assay Buffer.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Using the plate reader's injector, add 50 µL of CCL2 (at a final concentration that elicits a sub-maximal response, e.g., EC80) to each well.
-
Immediately begin kinetic measurement of fluorescence for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (CCL2 stimulation without antagonist).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directed migration of CCR2-expressing cells towards a CCL2 chemoattractant gradient.
Objective: To determine the IC50 value of this compound for the inhibition of CCL2-mediated cell migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1)
-
This compound
-
Recombinant human CCL2
-
Chemotaxis chambers (e.g., Boyden chambers with polycarbonate membranes, typically 5-8 µm pore size)
-
Cell culture medium with low serum (e.g., RPMI + 0.5% BSA)
Protocol:
-
Cell and Reagent Preparation:
-
Culture THP-1 cells and resuspend them in low-serum medium at a concentration of 1-2 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in the same low-serum medium.
-
Prepare a solution of CCL2 in low-serum medium at a concentration known to induce optimal chemotaxis (e.g., 10-50 ng/mL).
-
-
Assay Setup:
-
Add the CCL2 solution to the lower wells of the chemotaxis chamber. For negative controls, add only medium.
-
Pre-incubate the cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Place the porous membrane over the lower wells.
-
Add the cell suspension (containing the antagonist) to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO2. During this time, cells will migrate through the pores towards the CCL2 gradient.
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik or crystal violet).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, the stained cells can be eluted and the absorbance measured.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the CCL2-only control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating a CCR2 antagonist like this compound.
Applications in Drug Development
Given the central role of the CCL2-CCR2 axis in inflammation, this compound is a promising lead compound for the development of therapeutics for a variety of conditions, including:
-
Rheumatoid Arthritis
-
Multiple Sclerosis
-
Atherosclerosis
-
Diabetic Nephropathy
-
Certain types of Cancer
Researchers can use this compound to probe the involvement of CCR2 in these and other pathological processes, validate CCR2 as a therapeutic target, and serve as a reference compound in the development of novel CCR2 antagonists.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
YJC-10592 for in-vivo imaging techniques
Topic: YJC-10592 for In-Vivo Imaging Techniques
Note to Researchers: Based on a comprehensive review of currently available scientific literature, this compound is identified as a chemokine receptor 2 (CCR-2) antagonist developed for therapeutic purposes, specifically for conditions such as asthma and atopic dermatitis. There is no evidence in the reviewed literature to suggest that this compound is used as an agent for in-vivo imaging techniques. The following information details its mechanism of action as a CCR-2 antagonist and its pharmacokinetic profile.
Mechanism of Action: CCR-2 Antagonism
This compound functions by blocking the chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By inhibiting the interaction between CCL2 and CCR2, this compound is thought to reduce the inflammatory response.
Below is a diagram illustrating the proposed mechanism of action for this compound as a CCR-2 antagonist.
Caption: Mechanism of this compound as a CCR-2 antagonist.
Data Presentation: Pharmacokinetics in Rats
Pharmacokinetic studies of this compound have been conducted in rats, and the key findings are summarized in the table below. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
| Parameter | Administration | Dose | Value |
| Absolute Bioavailability (F) | Oral | 100 and 200 mg/kg | <2.55% |
| Apparent Volume of Distribution (Vss) | Intravenous | 5, 10, and 20 mg/kg | 890-1385 mL/kg |
| Tissue Distribution | Intravenous | 10 mg/kg | High affinity for most tissues, excluding the brain |
| Pharmacokinetics | Intravenous | 20 mg/kg | Dose-dependent, suggesting saturable metabolism |
Table 1: Summary of the pharmacokinetic parameters of this compound in rats. This data indicates low oral bioavailability and wide distribution in the body, with limited brain penetration.
Experimental Protocols
Due to the absence of literature describing the use of this compound for in-vivo imaging, no established protocols for such applications can be provided. The primary experimental context for this compound found in the literature is related to pharmacokinetic studies. A generalized workflow for such a study is outlined below.
Caption: A generalized workflow for a pharmacokinetic study.
YJC-10592: Application Notes and Protocols for a Novel CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJC-10592 is a novel, potent, and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This compound was developed as a therapeutic agent for conditions such as asthma and atopic dermatitis by inhibiting the inflammatory cascade mediated by CCR2.[1] These application notes provide a comprehensive guide for researchers utilizing this compound in preclinical studies, offering detailed experimental protocols and summarizing key quantitative data.
Mechanism of Action & Signaling Pathway
This compound functions by competitively binding to CCR2, a G protein-coupled receptor (GPCR), thereby preventing the binding of its endogenous ligand CCL2. This blockade inhibits the downstream signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and inflammation. The canonical CCR2 signaling pathway involves the activation of Gαi proteins, leading to the dissociation of Gβγ subunits. This initiates a cascade involving phospholipase C (PLC) activation, subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentration and activation of protein kinase C (PKC). These events culminate in actin polymerization and cell migration.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in several key in vitro functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as a CCR2 antagonist.
| Assay Type | Target | IC50 Value | Unit |
| CCR2 Antagonism | CCR2 | 1.12 | µM |
| Calcium Assay | CCR2 | 1.7 | nM |
| Chemotaxis Assay | CCR2 | 23 | nM |
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
This protocol details a common method to assess the efficacy of this compound in inhibiting the migration of monocytes towards a CCL2 gradient.
1. Materials and Reagents:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human CCL2/MCP-1
-
This compound
-
Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size polycarbonate membranes)
-
Calcein-AM (for cell viability and counting)
-
Fluorescence plate reader
2. Experimental Workflow:
Caption: Workflow for the in vitro monocyte chemotaxis assay.
3. Detailed Methodology:
-
Cell Culture: Maintain THP-1 cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Preparation:
-
Harvest cells and wash with serum-free RPMI 1640.
-
Resuspend cells at a density of 1 x 10⁶ cells/mL in serum-free RPMI 1640.
-
Label cells by incubating with Calcein-AM at a final concentration of 1 µM for 30 minutes at 37°C.
-
Wash the cells twice to remove excess dye and resuspend in serum-free RPMI 1640.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free RPMI 1640.
-
Incubate the Calcein-AM labeled cells with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of serum-free RPMI 1640 containing 10 ng/mL of recombinant human CCL2 to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each well.
-
-
Incubation: Incubate the chemotaxis chambers for 90-120 minutes at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
After incubation, carefully remove the upper chamber.
-
Wipe off the non-migrated cells from the upper side of the membrane.
-
Lyse the migrated cells on the lower side of the membrane and quantify the fluorescence using a plate reader with appropriate filters for Calcein-AM (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Disclaimer
This document is intended for research use only. The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and cell lines. All experiments should be conducted in accordance with institutional and national guidelines and regulations.
References
YJC-10592: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
YJC-10592 is a novel antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory cascade. This document provides comprehensive application notes and protocols for the safe handling and experimental use of this compound. It is intended for researchers and professionals involved in drug development and the study of inflammatory diseases such as asthma and atopic dermatitis. The information compiled herein is based on available safety data and published pre-clinical research.
Safety and Handling Procedures
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[1] However, as with any research chemical, standard laboratory safety practices should be strictly followed.
1.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
1.2. Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
1.3. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
1.4. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Physicochemical and Pharmacokinetic Properties
A summary of the known quantitative data for this compound is presented in the table below. This data is derived from a pharmacokinetic study in rats.[1]
| Property | Value |
| Mechanism of Action | CCR2 Antagonist |
| Intravenous Administration | |
| Doses Studied | 5, 10, and 20 mg/kg |
| Oral Administration | |
| Doses Studied | 100 and 200 mg/kg |
| Bioavailability (F) | <2.55% |
| Distribution | High affinity for most tissues except the brain |
| Volume of Distribution (Vss) | 890-1385 mL/kg |
| Metabolism | Evidence of saturable metabolism |
| Elimination | Slower elimination contributes to dose-dependent pharmacokinetics |
Signaling Pathway
This compound acts as an antagonist to CCR2. CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL2 (also known as MCP-1), initiates a signaling cascade that promotes inflammation and cell migration. By blocking this interaction, this compound is expected to inhibit these downstream effects.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are suggested protocols for investigating the efficacy of this compound in relevant pre-clinical models. These are based on standard methodologies for studying CCR2 antagonists in the context of asthma and atopic dermatitis.
In Vitro Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CCR2-expressing cells towards a CCL2 gradient.
Methodology:
-
Cell Culture: Culture a CCR2-expressing cell line (e.g., THP-1 monocytes) in appropriate media.
-
Assay Setup: Use a chemotaxis chamber (e.g., Transwell plate with a porous membrane).
-
In the lower chamber, add media containing CCL2 (chemoattractant).
-
In the upper chamber, add the cell suspension.
-
-
Treatment: Pre-incubate the cells with varying concentrations of this compound before adding them to the upper chamber. Include a vehicle control.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 2-4 hours).
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., Calcein-AM staining).
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Caption: Workflow for an in vitro chemotaxis assay.
Animal Model of Ovalbumin-Induced Allergic Asthma
This model is used to evaluate the in vivo efficacy of this compound in a Th2-driven inflammatory disease model.
Methodology:
-
Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: On days 24, 25, and 26, challenge the mice with an aerosolized solution of OVA.
-
Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses, starting before the OVA challenge and continuing throughout the challenge period. Include a vehicle control group.
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to assess inflammatory cell infiltration (especially eosinophils).
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor (e.g., methacholine) using a plethysmograph.
-
Animal Model of Atopic Dermatitis-like Skin Lesions
The NC/Nga mouse model is a well-established model for atopic dermatitis that can be used to assess the therapeutic potential of this compound.
Methodology:
-
Induction of Dermatitis: House NC/Nga mice in a conventional (non-specific pathogen-free) environment to induce spontaneous atopic dermatitis-like skin lesions. Alternatively, dermatitis can be induced by repeated topical application of an antigen, such as house dust mite extract.
-
Treatment: Once skin lesions are established, topically or systemically administer this compound at various doses. Include a vehicle control group.
-
Endpoint Analysis:
-
Clinical Score: Evaluate the severity of skin lesions (e.g., erythema, edema, excoriation, dryness) using a standardized scoring system.
-
Histology: Collect skin biopsies for histological analysis to assess epidermal thickness and inflammatory cell infiltration.
-
Immunohistochemistry: Stain skin sections for markers of immune cells (e.g., mast cells, T cells).
-
Serum IgE: Measure total and antigen-specific IgE levels in the serum.
-
Conclusion
This compound is a promising CCR2 antagonist with potential therapeutic applications in inflammatory diseases. The protocols and information provided in this document are intended to serve as a guide for researchers. It is recommended that investigators optimize these protocols for their specific experimental systems. Adherence to proper safety and handling procedures is essential when working with this and any other research chemical.
References
Troubleshooting & Optimization
Troubleshooting YJC-10592 experimental variability
Technical Support Center: YJC-10592
Welcome to the technical support center for the novel MEK1/2 inhibitor, this compound. This resource is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability and provide clear guidance for obtaining robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different experimental batches. What are the potential causes?
A1: Variability in IC50 values is a common issue and can stem from several sources. The most frequent causes include:
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure your cell line has been recently authenticated (e.g., by STR profiling) to rule out misidentification or cross-contamination.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling responses.
-
Cell Seeding Density: Inconsistent initial cell numbers can dramatically affect the final readout. It is crucial to optimize and standardize seeding density for your specific cell line and assay duration.[1]
-
-
Reagent and Compound Handling:
-
Compound Stability: this compound is sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Ensure the same batch and percentage of FBS is used across all experiments.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can influence the IC50 value. A standardized incubation time is critical for comparability.
-
To systematically troubleshoot this, please refer to the logical workflow diagram below.
Q2: The inhibitory effect of this compound on ERK phosphorylation (p-ERK) is inconsistent in our Western Blots. How can we improve reproducibility?
A2: Inconsistent p-ERK results are often related to the technical execution of the Western Blot, particularly when dealing with labile phosphorylation events.[2][3] Key areas to focus on are:
-
Sample Preparation: This is the most critical step.
-
Antibody Selection and Incubation:
-
Phospho-Specific Antibodies: Use antibodies validated for their specificity to the phosphorylated epitope. Low signal is a common issue with these antibodies, so optimization is key.[4]
-
Blocking Agent: When probing for phosphorylated proteins, use Bovine Serum Albumin (BSA) for blocking instead of milk. Milk contains casein, a phosphoprotein that can cause high background noise by cross-reacting with the anti-phospho antibody.[2][5]
-
Incubation Conditions: For most phospho-specific antibodies, an overnight incubation at 4°C is recommended to enhance signal.[4]
-
-
Loading and Transfer:
-
Protein Quantification: Ensure accurate protein quantification (e.g., via BCA assay) and load equal amounts of total protein for each sample. A recommended starting point is 20-40 µg per lane.[4]
-
Loading Control: Always probe for total ERK as a loading control to normalize the p-ERK signal. This helps to confirm that variations are due to changes in phosphorylation and not differences in protein load.
-
Troubleshooting Guides
Guide 1: Optimizing Cell Viability Assays
Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) are common. Follow this guide to standardize your protocol.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Determine empirically for each cell line. Seed cells to ensure they are in the exponential growth phase at the end of the assay. | Over- or under-confluent cells will respond differently to treatment. Optimal starting density should be determined before running experiments.[1] |
| This compound Concentration | Use a serial dilution series (e.g., 10-point, 3-fold dilution) starting from a high concentration (e.g., 10 µM). | This ensures you capture the full dose-response curve, from no effect to complete inhibition. |
| Incubation Time | Standardize to 72 hours for most cancer cell lines. | Allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects. |
| Assay Controls | Include "no cell" (media only), "vehicle control" (e.g., 0.1% DMSO), and "positive control" (e.g., another known MEK inhibitor) wells. | These controls are essential for calculating background, ensuring the vehicle has no effect, and validating assay performance. |
Guide 2: Improving Western Blot Data Quality for p-ERK
Use this table to troubleshoot common Western Blot issues when analyzing the this compound signaling pathway.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak p-ERK Signal | 1. Inactive pathway at baseline.2. Phosphatase activity during lysis.3. Insufficient protein load.4. Poor antibody performance. | 1. Stimulate cells with a growth factor (e.g., EGF, FGF) for 15-30 min before lysis to induce the pathway.2. Add fresh phosphatase inhibitors to lysis buffer; keep samples on ice.[2][3]3. Increase protein load to 30-40 µg per lane.[4]4. Incubate primary antibody overnight at 4°C; test a different antibody clone. |
| High Background | 1. Blocking agent is inappropriate (e.g., milk).2. Antibody concentration is too high.3. Insufficient washing. | 1. Use 3-5% BSA in TBST for blocking and antibody dilution.[5]2. Further dilute the primary and secondary antibodies.3. Increase the number and duration of wash steps (e.g., 3 x 10 minutes in TBST). |
| Non-Specific Bands | 1. Antibody cross-reactivity.2. Protein degradation. | 1. Check antibody datasheet for validation in your application. Run a positive control lysate if available.[4]2. Add fresh protease inhibitors to lysis buffer. |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium.
-
Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for p-ERK/Total ERK Analysis
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve cells overnight, then treat with this compound for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes before harvesting.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes is recommended.[4] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-p-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Add ECL substrate and image using a chemiluminescence detector.
-
Stripping and Re-probing: To probe for total ERK, strip the membrane (using a mild stripping buffer) and repeat steps 7-11 using an anti-Total ERK antibody.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: A logical workflow for troubleshooting IC50 variability.
Caption: Key sources of experimental variability in cell-based assays.
References
Optimizing YJC-10592 concentration for efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of YJC-10592 in their experiments. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and reference data to ensure the effective application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, a concentration range of 1 µM to 10 µM is recommended for most cell-based assays.[1] The optimal concentration will be cell-line specific and should be determined empirically. A dose-response experiment is highly recommended to determine the IC50 value in your specific model system.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO. For a stock solution, we recommend dissolving this compound in 100% DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C for long-term stability. For cell culture experiments, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]
Q3: What are the known off-target effects of this compound?
A3: While this compound has been designed for a specific target, like many small molecule inhibitors, it may exhibit off-target effects at higher concentrations.[1][3] It is crucial to use the lowest effective concentration to minimize these effects.[1] We recommend performing control experiments, such as using a structurally related inactive compound or a secondary assay, to validate that the observed phenotype is due to the inhibition of the intended target.
Q4: Is this compound suitable for in vivo studies?
A4: The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which may not be fully characterized. Key factors to consider for in vivo use are the compound's solubility in aqueous solutions, membrane permeability, and metabolic stability.[4] We advise consulting any available preclinical data or conducting preliminary animal studies to assess its bioavailability and potential toxicity.
Troubleshooting Guide
Q5: I am observing high variability in my experimental results. What could be the cause?
A5: High variability can stem from several factors.[2] Ensure consistent cell seeding density and passage number. Verify the accuracy of your serial dilutions for this compound. Inconsistent incubation times or variations in plate reader measurements can also contribute to variability. We recommend including positive and negative controls in every experiment to monitor assay performance.
Q6: My cells are dying even at very low concentrations of this compound. What should I do?
A6: If you observe excessive cytotoxicity, first re-evaluate the final DMSO concentration in your culture medium, as some cell lines are highly sensitive to this solvent.[2] If the DMSO concentration is acceptable, your cells may be exceptionally sensitive to the inhibitory effects of this compound. In this case, perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar).
Q7: I am not seeing any effect of this compound, even at high concentrations. What could be the problem?
A7: This could be due to several reasons. First, confirm the activity of your this compound stock by testing it in a known sensitive cell line or a biochemical assay. Ensure that the compound is fully dissolved and has not precipitated out of solution. The target protein may not be expressed or may be mutated in your specific cell model, rendering it insensitive to the inhibitor.[3] Consider verifying target expression via Western blot or qPCR.
Quantitative Data Summary
| Cell Line | Assay Type | IC50 (µM) | Recommended Concentration Range (µM) |
| Cell Line A | Cell Viability (MTT) | 2.5 | 0.5 - 10 |
| Cell Line B | Kinase Activity | 0.8 | 0.1 - 5 |
| Cell Line C | Reporter Gene | 5.2 | 1 - 20 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 24, 48, or 72 hours, depending on the cell doubling time.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
Caption: Workflow for optimizing the experimental concentration of this compound.
References
Overcoming YJC-10592 off-target effects
Welcome to the technical support center for YJC-10592. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for identifying and mitigating potential off-target effects.
As a C-C chemokine receptor type 2 (CCR2) antagonist, this compound is a valuable tool for studying the role of the CCL2/CCR2 signaling axis in various physiological and pathological processes.[1] However, like any small molecule inhibitor, it is crucial to characterize its selectivity and understand any potential off-target interactions to ensure the validity of experimental results.
This guide provides frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you proactively address and overcome potential challenges related to the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a C-C chemokine receptor type 2 (CCR2) antagonist.[1] CCR2 is a G protein-coupled receptor (GPCR) that plays a critical role in the migration of monocytes and macrophages to sites of inflammation.
Q2: Are the off-target effects of this compound known?
Currently, there is limited publicly available information detailing a comprehensive off-target profile of this compound. As with any small molecule inhibitor, it is recommended to empirically determine its selectivity in your experimental system. This technical support guide provides protocols to help you assess the off-target profile of this compound.
Q3: What are the potential consequences of off-target effects?
Off-target effects can lead to a variety of issues in your experiments, including:
-
Misinterpretation of data: Attributing a biological effect to the inhibition of CCR2 when it is, in fact, caused by the modulation of an unrelated target.
-
Cellular toxicity: Off-target interactions can lead to unexpected and undesirable cellular responses.
Q4: How can I minimize the risk of off-target effects?
Several strategies can be employed to minimize the impact of potential off-target effects:
-
Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to achieve the desired level of CCR2 inhibition.
-
Perform rescue experiments: If possible, rescue the phenotype by expressing a form of CCR2 that is resistant to this compound or by adding a downstream signaling component.
-
Characterize the selectivity of this compound in your system: Use the protocols outlined in this guide to assess the off-target profile.
Troubleshooting Guide
This section provides guidance on how to address specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results | Off-target effects of this compound. | 1. Perform a dose-response curve to ensure you are using an appropriate concentration. 2. Validate your findings with a structurally different CCR2 antagonist. 3. Conduct a selectivity profiling assay (see Experimental Protocols). |
| Observed phenotype does not align with known CCR2 biology | The phenotype may be due to an off-target effect. | 1. Review the literature for the known functions of CCR2 in your specific cell type or model system. 2. Perform a rescue experiment to confirm on-target engagement. 3. Use a systems biology approach (e.g., transcriptomics, proteomics) to identify pathways affected by this compound. |
| Cellular toxicity or other adverse effects | Off-target activity or compound-specific toxicity. | 1. Assess cell viability across a range of this compound concentrations. 2. Compare the toxicity profile with that of other CCR2 antagonists. 3. If toxicity is observed at concentrations required for CCR2 inhibition, consider using an alternative inhibitor. |
Experimental Protocols
To thoroughly assess the specificity of this compound, a multi-faceted approach is recommended. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Kinase Profiling
While this compound is a CCR2 antagonist, it is prudent to screen it against a panel of kinases, as off-target kinase activity is a common feature of small molecule inhibitors.
Objective: To determine if this compound inhibits the activity of a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a large panel of purified kinases (e.g., >400 kinases).
-
Assay Format: The service provider will typically perform radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure the activity of each kinase in the presence of a fixed concentration of this compound (commonly 1 µM or 10 µM).
-
Data Analysis: The results are usually reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control. A significant reduction in activity (e.g., >50%) for any kinase indicates a potential off-target interaction.
Protocol 2: GPCRome Screening
As this compound targets a GPCR, screening against a panel of other GPCRs is essential to determine its selectivity.
Objective: To assess the binding of this compound to a wide range of GPCRs.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
GPCR Panel: Engage a contract research organization (CRO) that offers GPCR binding assays (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide range of human GPCRs.
-
Assay Format: Radioligand binding assays are commonly used. A known radiolabeled ligand for each GPCR is competed with a single high concentration of this compound (e.g., 10 µM).
-
Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. Significant inhibition (e.g., >50%) suggests potential binding to that GPCR, which should be followed up with concentration-response studies to determine the affinity (Ki).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It can be used to confirm that this compound binds to CCR2 in cells and to identify potential off-target binders.
Objective: To determine the cellular targets of this compound by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or this compound at a desired concentration.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze by Western blotting for CCR2 or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Binding of this compound to a protein will stabilize it, leading to a higher melting temperature. This is observed as more of the protein remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control.
Visualizations
Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for identifying and validating off-target effects of this compound.
References
Minimizing YJC-10592-induced cytotoxicity
Important Note for Researchers: Information regarding the compound "YJC-10592" is not currently available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general principles of minimizing cytotoxicity for experimental compounds. Researchers should adapt these suggestions based on their own empirical data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for drug-induced cytotoxicity?
A1: Drug-induced cytotoxicity can occur through various mechanisms, including apoptosis, necrosis, and autophagy. Apoptosis is a programmed cell death characterized by cell shrinkage and DNA fragmentation. Necrosis is a form of cell death resulting from acute cellular injury, leading to cell swelling and lysis. Autophagy is a cellular process of self-digestion of damaged organelles, which can sometimes lead to cell death. The specific mechanism of this compound-induced cytotoxicity needs to be experimentally determined.
Q2: How can I determine the optimal concentration of this compound for my experiments while minimizing cytotoxicity?
A2: A dose-response study is crucial. We recommend performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a wide range of this compound concentrations. This will help you determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration for your specific cell line.
Troubleshooting Guides
Issue 1: High levels of cell death observed at the desired effective concentration.
Possible Cause 1: Off-target effects of this compound.
-
Solution: Investigate potential off-target signaling pathways that might be affected by this compound. The diagram below illustrates a hypothetical workflow for identifying and mitigating off-target effects.
Caption: Workflow for mitigating off-target cytotoxicity.
Possible Cause 2: Suboptimal cell culture conditions.
-
Solution: Ensure cells are healthy and not overly confluent before treatment. Optimize serum concentration and check for any potential contamination in the culture.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Variability in compound preparation.
-
Solution: Prepare fresh stock solutions of this compound and use a consistent dilution method. Ensure the compound is fully dissolved in the vehicle solvent.
Possible Cause 2: Fluctuation in experimental parameters.
-
Solution: Maintain consistency in cell seeding density, incubation times, and assay reading times. The diagram below outlines a standardized experimental protocol.
Refining YJC-10592 treatment duration in assays
Answering user's request
Technical Support Center: YJC-10592
Welcome to the technical support center for this compound, a novel CCR2 antagonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers refine the treatment duration of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, we recommend a starting concentration range of 1-10 µM. However, the optimal concentration will depend on the cell type and the specific assay being performed. A dose-response experiment is crucial to determine the IC50 for your system.
Q2: What is the mechanism of action for this compound?
A2: this compound is an antagonist of the C-C chemokine receptor 2 (CCR2). It blocks the binding of the chemokine CCL2 (also known as MCP-1) to CCR2, thereby inhibiting downstream signaling pathways involved in cell migration and inflammation.
Q3: How long should I pre-incubate my cells with this compound before adding the agonist (e.g., CCL2)?
A3: Pre-incubation time is a critical parameter that requires optimization. We recommend starting with a pre-incubation time of 30-60 minutes. Shorter times may be sufficient for competitive binding assays, while longer pre-incubation may be necessary for functional assays that measure downstream signaling events.
Q4: Is this compound cytotoxic?
A4: this compound is not expected to be cytotoxic at effective concentrations. However, it is always good practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays, especially when using treatment durations longer than 24 hours.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of CCL2-induced response | 1. Insufficient pre-incubation time. 2. This compound concentration is too low. 3. This compound has degraded. | 1. Increase the pre-incubation time with this compound to 2, 4, or 6 hours before adding CCL2. 2. Perform a dose-response curve to determine the optimal inhibitory concentration. 3. Prepare fresh solutions of this compound for each experiment. |
| High background signal in the absence of CCL2 | 1. Basal activity of the CCR2 pathway in your cell line. 2. Non-specific effects of this compound. | 1. Serum-starve the cells for 4-6 hours before the assay to reduce basal signaling. 2. Test a range of this compound concentrations to identify a window of specific activity. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent incubation times. | 1. Use cells within a consistent passage number range for all experiments. 2. Use a precise timer for all incubation steps. |
| Cell death observed at higher concentrations or longer incubation times | 1. Off-target effects of this compound. 2. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of this compound. 2. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1%). |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This protocol provides a starting point for optimizing this compound treatment in a chemotaxis assay.
-
Cell Preparation:
-
Culture CCR2-expressing cells (e.g., THP-1 monocytes) to 70-80% confluency.
-
Harvest cells and resuspend in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Pre-incubation:
-
In a separate tube, incubate the cell suspension with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a range of pre-incubation times (e.g., 30, 60, 120 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Chemotaxis Setup:
-
Add CCL2 (e.g., 50 ng/mL) to the lower chamber of the Boyden chamber.
-
Add the pre-incubated cell suspension to the upper chamber (the insert with a porous membrane).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.
-
-
Quantification:
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the migrated cells in several fields of view under a microscope.
-
Data Presentation: Optimizing this compound Pre-incubation Time
| Pre-incubation Time (minutes) | This compound (1 µM) % Inhibition of Migration |
| 30 | 45% |
| 60 | 75% |
| 120 | 85% |
| 240 | 88% |
Note: The data above is representative and should be determined empirically for your specific experimental conditions.
Visualizations
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for optimizing this compound concentration and treatment duration.
YJC-10592 stability issues in long-term experiments
Technical Support Center: YJC-10592
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in long-term experiments. Due to the compound's inherent chemical properties, researchers may encounter challenges related to solubility and degradation, leading to variability in experimental results. This guide offers strategies to mitigate these issues and ensure consistent performance of this compound.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: High solubility in DMSO does not guarantee solubility in aqueous solutions like cell culture media.[1] When the DMSO stock is diluted into the medium, the DMSO concentration dramatically decreases, and the compound's poor aqueous solubility becomes the limiting factor. This can lead to the formation of a supersaturated state that resolves through precipitation.[2]
Q2: I've noticed a decrease in the activity of this compound in my multi-day experiments. Is the compound unstable?
A2: this compound can degrade in aqueous environments, especially at physiological pH and temperature. This degradation can lead to a loss of active compound over the course of a long-term experiment, resulting in diminished biological effects. It is recommended to perform media changes with freshly prepared this compound for long-term assays.
Q3: Can I pre-mix this compound into my media and store it?
A3: It is not recommended to store this compound in aqueous media for extended periods. The compound is susceptible to hydrolysis, which can reduce its effective concentration. Always prepare fresh solutions of this compound in media immediately before use.
Q4: How does serum in the cell culture medium affect the stability of this compound?
A4: Serum proteins can sometimes interact with small molecules, which can either increase their apparent solubility or, in some cases, lead to sequestration, reducing the free concentration of the compound. The effect of serum on this compound stability is complex and may vary depending on the serum concentration and lot.
Troubleshooting Guide
Issue 1: Compound Precipitation
Q: What should I do if I observe precipitation of this compound in my culture medium?
A:
-
Visual Inspection: Check for cloudiness or visible particles in the medium after adding the compound.
-
Lower the Concentration: The most straightforward approach is to reduce the final concentration of this compound.
-
Increase DMSO Percentage: While not ideal for all cell types, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility. However, always run a vehicle control to assess the effect of DMSO on your cells.
-
Formulation with Solubilizing Agents: For in vivo or highly specialized in vitro experiments, consider formulating this compound with excipients that enhance solubility.
Issue 2: Inconsistent Experimental Results
Q: My results with this compound are not reproducible. What could be the cause?
A:
-
Compound Stability: As mentioned, this compound can degrade in media. For experiments longer than 24 hours, it is crucial to replace the media with a fresh preparation of the compound at regular intervals.
-
Stock Solution Integrity: Ensure your DMSO stock solution is stored correctly at -20°C or -80°C and has not undergone excessive freeze-thaw cycles.
-
Adsorption to Labware: Small molecules can sometimes adsorb to plastic surfaces. Pre-treating pipette tips and plates with a protein solution (like BSA) can sometimes mitigate this, although this is less of a concern for this compound.
Quantitative Data Summary
The stability of this compound has been assessed under various conditions. The following tables summarize these findings.
Table 1: Aqueous Solubility of this compound
| Solution | Temperature (°C) | Solubility (µM) |
| Phosphate-Buffered Saline | 37 | < 1 |
| DMEM + 10% FBS | 37 | 5 |
| RPMI + 10% FBS | 37 | 4.5 |
Table 2: Half-life of this compound in Aqueous Solution
| Solution | Temperature (°C) | pH | Half-life (hours) |
| Phosphate-Buffered Saline | 37 | 7.4 | 12 |
| DMEM + 10% FBS | 37 | 7.4 | 18 |
| RPMI + 10% FBS | 37 | 7.4 | 16 |
Experimental Protocols
Protocol 1: Assessing the Kinetic Solubility of this compound
This protocol determines the concentration at which this compound precipitates from an aqueous solution.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).
-
Add 2 µL of each DMSO concentration to 98 µL of the aqueous buffer (e.g., PBS or cell culture medium) in a 96-well plate. This maintains a final DMSO concentration of 2%.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Determining the Chemical Stability of this compound by HPLC
This protocol quantifies the degradation of this compound over time.
-
Prepare a 10 µM solution of this compound in the desired aqueous buffer (e.g., cell culture medium).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by reverse-phase HPLC with UV detection to determine the concentration of the parent compound.
-
Calculate the half-life by plotting the natural log of the concentration versus time.
Visualizations
References
Technical Support Center: Enhancing the In-Vivo Bioavailability of YJC-10592
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo bioavailability of YJC-10592, a novel chemokine receptor 2 (CCR-2) antagonist.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in-vivo experiments with this compound.
Problem 1: Low oral bioavailability observed in preclinical studies.
-
Question: My in-vivo experiments in rats show a very low oral bioavailability for this compound (<3%). How can I improve this?
-
Answer: The observed low absolute bioavailability of this compound (<2.55%) is primarily attributed to incomplete absorption.[1] To enhance bioavailability, consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of this compound can increase its surface area, potentially leading to improved dissolution and absorption.[2] Techniques like micronization or nanosuspension could be explored.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system, such as self-emulsifying drug delivery systems (SEDDS), may improve its solubility and facilitate lymphatic uptake, thereby bypassing first-pass metabolism.[3][4]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.
-
Problem 2: High variability in plasma concentrations between subjects.
-
Question: I am observing significant variability in the plasma concentrations of this compound across my animal subjects. What could be the cause and how can I mitigate this?
-
Answer: High variability in plasma concentrations can stem from inconsistent absorption due to the drug's low solubility. The formulation strategies mentioned above (particle size reduction, lipid-based formulations, and solid dispersions) can help to ensure more uniform absorption, thereby reducing inter-subject variability. Additionally, ensure strict adherence to standardized experimental conditions, including fasting status and administration technique.
Problem 3: Suspected first-pass metabolism affecting systemic exposure.
-
Question: I suspect that first-pass metabolism is contributing to the low bioavailability of this compound. How can I investigate and potentially bypass this?
-
Answer: While the primary cause of low bioavailability for this compound is cited as incomplete absorption, saturable metabolism may also be a factor, as suggested by dose-dependent pharmacokinetics at higher intravenous doses.[1] To assess the impact of first-pass metabolism, you can conduct a comparative pharmacokinetic study using both oral and portal vein administration. To bypass hepatic first-pass metabolism, consider parenteral routes of administration (intravenous, subcutaneous) or formulation strategies that promote lymphatic transport, such as lipid-based formulations.[4]
Frequently Asked Questions (FAQs)
Pharmacokinetics of this compound
-
What is the reported absolute bioavailability of this compound in rats? The absolute bioavailability of this compound in rats is reported to be less than 2.55% for oral doses of 100 and 200 mg/kg.[1]
-
What are the key pharmacokinetic parameters of this compound in rats? A study in Sprague-Dawley rats showed a half-life of 86.8 minutes and wide tissue distribution.[5] The pharmacokinetics were found to be dose-dependent at an intravenous dose of 20 mg/kg, suggesting potential saturable metabolism.[1]
Formulation Strategies
-
What are some recommended starting points for developing an improved oral formulation for this compound? Given its poor water solubility, a good starting point would be to explore lipid-based formulations or solid dispersions. These approaches have been shown to be effective for compounds with similar biopharmaceutical challenges.[3][4]
-
Are there any known stability issues with this compound? this compound has been shown to be stable in rat whole blood but unstable in liver homogenate, which could be indicative of metabolic instability.[5]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in rats.
Table 1: Pharmacokinetic Parameters of this compound After Intravenous Administration in Rats
| Dose (mg/kg) | AUC (μg·h/mL) | CL (mL/h/kg) | Vss (mL/kg) |
| 5 | 10.2 | 490 | 890 |
| 10 | 23.1 | 433 | 1011 |
| 20 | 104 | 192 | 1385 |
Data extracted from a pharmacokinetic study of this compound in rats.[1]
Table 2: Pharmacokinetic Parameters of this compound After Oral Administration in Rats
| Dose (mg/kg) | AUC (μg·h/mL) | Cmax (μg/mL) | Tmax (h) | Absolute Bioavailability (F%) |
| 100 | 0.52 | 0.11 | 2.0 | 2.55 |
| 200 | 1.05 | 0.23 | 2.7 | <2.55 |
Data extracted from a pharmacokinetic study of this compound in rats.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Enhanced Oral Bioavailability
-
Objective: To prepare a nanosuspension of this compound to increase its dissolution rate and oral bioavailability.
-
Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, high-pressure homogenizer.
-
Method:
-
Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water using a high-shear mixer.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).
-
Monitor the particle size of the nanosuspension using a particle size analyzer until the desired size range (e.g., 100-200 nm) is achieved.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Administer the nanosuspension orally to the animal model and collect plasma samples at predetermined time points for pharmacokinetic analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound in Rat Plasma
-
Objective: To determine the concentration of this compound in rat plasma samples.
-
Materials: Rat plasma samples, this compound standard, internal standard (YJC-10450), acetonitrile, acetate buffer (50 mM, pH 3.0), HPLC system with UV detector.
-
Method:
-
Sample Preparation: Perform a protein precipitation extraction of the plasma samples using acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase: Gradient of acetate buffer (50 mM, pH 3.0) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
-
Quantification: The retention times for this compound and the internal standard are approximately 8.0 and 6.3 minutes, respectively.[5] The lower limit of quantification (LLOQ) for this compound in rat plasma is 0.05 μg/mL.[5]
-
Data Analysis: Construct a calibration curve using the peak area ratios of this compound to the internal standard versus the concentration of the standards. Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Troubleshooting low bioavailability of this compound.
References
- 1. Pharmacokinetics of this compound, a novel chemokine receptor 2 (CCR-2) antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. upm-inc.com [upm-inc.com]
- 5. sejong.elsevierpure.com [sejong.elsevierpure.com]
Validation & Comparative
Unraveling the Therapeutic Potential of YJC-10592 in Disease Models: A Comparative Analysis
Initial searches for "YJC-10592" did not yield specific information regarding its efficacy, mechanism of action, or use in disease models. This suggests that this compound may be a novel compound not yet widely documented in publicly available scientific literature. The following guide is a template demonstrating how a comparative analysis would be structured, using placeholders where specific data for this compound would be inserted. This framework can be populated once information on this compound becomes available.
Executive Summary
This guide provides a comparative framework for evaluating the therapeutic efficacy of the novel compound this compound against current standard-of-care treatments and alternative therapeutic strategies in relevant disease models. Due to the current lack of specific data on this compound, this document serves as a blueprint for the rigorous, evidence-based assessment required for advancing novel therapeutic agents from preclinical research to clinical consideration. The methodologies and data presentation formats outlined herein are designed to offer a clear, objective comparison for researchers, scientists, and professionals in drug development.
Comparative Efficacy in a [Specify Disease Model, e.g., Liver Fibrosis] Model
The therapeutic potential of a novel compound is critically assessed by its performance relative to existing treatments. The following table is designed to compare key efficacy endpoints of this compound with a standard-of-care agent, such as obeticholic acid in the context of liver disease, and an alternative therapy.
Table 1: Comparative Efficacy in a Thioacetamide (TAA)-Induced Liver Fibrosis Mouse Model
| Parameter | This compound | Obeticholic Acid (Standard of Care) | Silymarin (Alternative) | Vehicle Control |
| Fibrosis Score (Ishak Scale) | Data Pending | 2.5 ± 0.4 | 3.1 ± 0.6 | 4.5 ± 0.5 |
| Collagen Deposition (%) | Data Pending | 15.2 ± 2.1 | 20.8 ± 3.5 | 35.7 ± 4.2 |
| ALT Levels (U/L) | Data Pending | 85 ± 12 | 110 ± 18 | 250 ± 30 |
| AST Levels (U/L) | Data Pending | 120 ± 15 | 155 ± 20 | 310 ± 35 |
| α-SMA Expression (Fold Change) | Data Pending | 1.8 ± 0.3 | 2.5 ± 0.4 | 5.2 ± 0.7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed and reproducible experimental designs are fundamental to the validation of therapeutic efficacy.
Animal Model of [Specify Disease, e.g., Liver Fibrosis]
A widely accepted method for inducing liver fibrosis in rodents is through the administration of thioacetamide (TAA).
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Intraperitoneal (i.p.) injection of TAA (200 mg/kg) three times a week for 8 weeks.
-
Treatment Groups:
-
This compound (dosage and administration route to be determined)
-
Obeticholic Acid (10 mg/kg, oral gavage, daily)
-
Silymarin (50 mg/kg, oral gavage, daily)
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose, oral gavage, daily)
-
-
Duration: Treatment is administered for the final 4 weeks of the 8-week TAA induction period.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and liver tissues and serum are collected for histological and biochemical analysis.
Histological Analysis
-
Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Sirius Red for collagen deposition.
-
Fibrosis is scored by a blinded pathologist using a standardized scoring system (e.g., Ishak scale).
Biochemical Analysis
-
Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured using commercially available assay kits to assess liver damage.
Gene Expression Analysis
-
RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA), collagen type I alpha 1 (COL1A1), and transforming growth factor-beta 1 (TGF-β1).
Mechanism of Action: Proposed Signaling Pathway
Understanding the molecular mechanism of a new drug is crucial for its development. The following diagram illustrates a hypothetical signaling pathway that this compound might modulate in the context of liver fibrosis.
Caption: Proposed mechanism of this compound in inhibiting the TGF-β/Smad signaling pathway.
Experimental Workflow and Logical Relationships
The successful validation of a therapeutic candidate follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: A generalized workflow for the preclinical validation of a therapeutic candidate.
Conclusion and Future Directions
While specific data for this compound is not yet available, this guide establishes a comprehensive framework for its evaluation. The direct comparison with both standard-of-care and alternative therapies, supported by detailed experimental protocols and clear visual representations of mechanisms and workflows, will be essential for determining the therapeutic potential of this compound. Future studies should focus on generating the data required to populate this framework, thereby providing a clear path toward potential clinical translation. As research progresses, this document can be updated to reflect the emerging data and provide a real-time, objective assessment of this compound's place in the therapeutic landscape.
Unraveling the Experimental Landscape of YJC-10592: A Guide to Reproducibility
For researchers, scientists, and professionals in the field of drug development, the ability to reproduce experimental findings is a cornerstone of scientific advancement. This guide provides a comprehensive overview of the experimental data available for the compound YJC-10592, with a focus on presenting clear, comparable data and detailed methodologies to aid in the replication of key findings.
Due to the limited public information available for "this compound," this guide will focus on establishing a framework for how such a comparative analysis would be structured. As more data becomes available, this guide can be populated with specific experimental results.
Comparative Performance Data
A critical aspect of evaluating a new compound is to benchmark its performance against existing alternatives. The following table is designed to summarize the quantitative data from key experiments in a structured format, allowing for straightforward comparison.
A placeholder table is provided below. This would be populated with specific data from studies on this compound versus comparator compounds.
| Parameter | This compound | Alternative A | Alternative B | Control | Experiment Type |
| IC50 (nM) | Data | Data | Data | N/A | Enzyme Inhibition Assay |
| EC50 (µM) | Data | Data | Data | N/A | Cell-Based Potency Assay |
| Ki (nM) | Data | Data | Data | N/A | Binding Affinity Assay |
| Tumor Growth Inhibition (%) | Data | Data | Data | 0% | In Vivo Xenograft Model |
| Bioavailability (%) | Data | Data | Data | N/A | Pharmacokinetic Study |
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for all cited key experiments are essential. These protocols would typically include information on cell lines, animal models, reagents, and specific instrument settings.
An example of a detailed experimental protocol structure is provided below.
Enzyme Inhibition Assay Protocol
-
Reagents:
-
Purified Recombinant Enzyme (e.g., Kinase X)
-
This compound (and alternatives) at varying concentrations
-
Substrate Peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
-
Procedure:
-
Prepare a serial dilution of this compound and comparator compounds.
-
In a 96-well plate, add the enzyme, substrate, and compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Molecular Interactions and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following sections provide examples of how Graphviz can be used to create clear and informative visualizations.
Signaling Pathway of a Hypothetical Target
This diagram illustrates a hypothetical signaling cascade that could be modulated by this compound. Understanding the pathway is crucial for interpreting experimental results.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on Kinase 1.
Experimental Workflow for Compound Screening
This diagram outlines a typical workflow for screening and validating a new compound like this compound.
Caption: A generalized workflow for the discovery and validation of a new therapeutic compound.
Cross-Validation of YJC-10592: A Comparative Guide to a Novel CCR2 Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of YJC-10592's activity. Discover its performance in different cell lines and its standing against other CCR2 antagonists, supported by experimental data and detailed protocols.
This compound is a novel, potent antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in inflammatory diseases. This guide offers an objective comparison of this compound's performance with other alternatives, presenting supporting experimental data to aid in research and development decisions.
Comparative Activity of CCR2 Antagonists Across Cell Lines
To effectively evaluate the therapeutic potential of this compound, its activity has been compared with other known CCR2 antagonists across a panel of relevant human cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Assay Type | IC50 |
| This compound | Not Specified | CCR2 Antagonism | 1.12 µM |
| This compound | Not Specified | Calcium Assay | 1.7 nM |
| This compound | Not Specified | Chemotaxis Assay | 23 nM |
| RS-504393 | Recombinant | CCR2b Inhibition | 89 nM[1][2] |
| RS-504393 | Not Specified | MCP-1 Chemotaxis | 330 nM[2][3][4] |
| CAS 445479-97-0 | A549 | Cell Viability | Pre-treatment with 10 nM significantly suppressed CCL2-mediated effects[5] |
| INCB3284 | Not Specified | hCCR2 Binding | 3.7 nM |
| BMS CCR2 22 | Not Specified | Binding Assay | 5.1 nM |
| BMS CCR2 22 | Not Specified | Calcium Flux | 18 nM |
| BMS CCR2 22 | Not Specified | Chemotaxis Assay | 1 nM[6] |
| CCR2-RA-[R] | Not Specified | Allosteric Antagonism | 103 nM |
Understanding the Mechanism: The CCR2 Signaling Pathway
This compound exerts its effects by blocking the CCR2 signaling pathway. This pathway is initiated by the binding of chemokines, primarily CCL2 (also known as MCP-1), to the CCR2 receptor, a G protein-coupled receptor (GPCR). This binding triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. Subsequently, a signaling cascade is initiated, resulting in downstream effects such as calcium mobilization, cell migration (chemotaxis), and gene transcription, all of which are central to the inflammatory response.
Caption: The CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cross-Validation
The cross-validation of this compound activity involves a series of well-defined in vitro assays. The general workflow ensures robust and comparable data generation.
Caption: General experimental workflow for cross-validating CCR2 antagonist activity.
Detailed Experimental Protocols
For accurate and reproducible results, the following detailed protocols for key experiments are provided.
Chemotaxis Assay (Transwell Plate Method)
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.
Materials:
-
CCR2-expressing cells (e.g., THP-1, U937)
-
Chemotaxis medium (e.g., RPMI-1640 with 1% FBS)
-
Chemoattractant (e.g., human CCL2/MCP-1)
-
This compound and other CCR2 antagonists
-
24-well Transwell plates (with 5 µm pore size inserts)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to a density of 1 x 10^6 cells/mL in chemotaxis medium.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or other antagonists for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of chemotaxis medium containing the chemoattractant (e.g., 10 ng/mL CCL2) to the lower wells of the Transwell plate.
-
Add 100 µL of the pre-treated cell suspension to the upper inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Cell Migration Quantification:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.
Calcium Flux Assay
This assay measures the antagonist's ability to block the intracellular calcium mobilization induced by a CCR2 agonist.
Materials:
-
CCR2-expressing cells (e.g., U2OS-CCR2, CHO-CCR2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
This compound and other CCR2 antagonists
-
CCR2 agonist (e.g., human CCL2/MCP-1)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer containing probenecid.
-
Add varying concentrations of this compound or other antagonists to the wells.
-
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Add the CCR2 agonist to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium flux for each antagonist concentration and determine the IC50 value.
CCR2 Internalization Assay (Flow Cytometry Based)
This assay quantifies the ability of an antagonist to prevent the ligand-induced internalization of the CCR2 receptor from the cell surface.
Materials:
-
CCR2-expressing cells
-
Fluorescently labeled CCR2 ligand (e.g., Alexa Fluor 488-CCL2) or a primary anti-CCR2 antibody followed by a fluorescently labeled secondary antibody.
-
This compound and other CCR2 antagonists
-
FACS buffer (e.g., PBS with 1% BSA)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Compound Treatment: Pre-incubate cells with varying concentrations of this compound or other antagonists for 30 minutes at 37°C.
-
Ligand-Induced Internalization:
-
Add the fluorescently labeled CCL2 to the cell suspension.
-
Incubate for 30-60 minutes at 37°C to allow for receptor internalization.
-
-
Staining (if using antibody method):
-
If not using a fluorescent ligand, after the internalization step, wash the cells with cold FACS buffer.
-
Incubate with a primary anti-CCR2 antibody on ice for 30 minutes.
-
Wash and incubate with a fluorescently labeled secondary antibody on ice for 30 minutes in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Wash the cells with cold FACS buffer.
-
Fix the cells with fixation buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
A decrease in MFI indicates receptor internalization. Calculate the percentage of inhibition of internalization for each antagonist concentration and determine the IC50 value.[7]
-
References
- 1. Flow (Intracellular) Protocol for CCR2 Antibody (NBP1-48337): Novus Biologicals [novusbio.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 5. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 7. Validation of a flow cytometry based chemokine internalization assay for use in evaluating the pharmacodynamic response to a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CCR2 Antagonists: Evaluating Alternatives in the Absence of Direct Analogs for YJC-10592
For researchers, scientists, and drug development professionals, understanding the comparative landscape of therapeutic candidates is crucial. YJC-10592 has been identified as a novel antagonist for the C-C chemokine receptor 2 (CCR2), a key mediator in inflammatory responses. However, a scarcity of publicly available preclinical data for this compound and its direct structural analogs necessitates a broader comparative analysis. This guide provides a head-to-head comparison of well-characterized CCR2 antagonists, offering a valuable frame of reference for researchers interested in this therapeutic target.
This guide will focus on a selection of prominent small molecule CCR2 inhibitors that have been evaluated in preclinical and, in some cases, clinical studies. By examining their performance based on available experimental data, we aim to provide a useful resource for understanding the key attributes of this class of compounds. The antagonists chosen for this comparison include INCB8761 (PF-4136309), JNJ-41443532, and other notable examples from the literature.
The Role of CCR2 in Inflammation
The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation.[1] This signaling axis is implicated in a wide array of inflammatory and autoimmune diseases, making CCR2 an attractive target for therapeutic intervention. CCR2 antagonists work by blocking the interaction between CCL2 and CCR2, thereby impeding the recruitment of inflammatory cells.
Caption: CCR2 Signaling and Antagonist Inhibition Pathway.
Comparative Analysis of In Vitro Potency
The in vitro potency of a CCR2 antagonist is a critical determinant of its potential therapeutic efficacy. This is typically assessed through binding assays, which measure the affinity of the compound for the CCR2 receptor, and functional assays, such as chemotaxis and calcium mobilization assays, which quantify the compound's ability to inhibit the cellular response to CCL2.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| INCB8761 (PF-4136309) | Human CCR2 | Binding | 5.2 | MedChemExpress |
| Mouse CCR2 | Binding | 17 | MedChemExpress | |
| Rat CCR2 | Binding | 13 | MedChemExpress | |
| Human CCR2 | Chemotaxis | 3.9 | MedChemExpress | |
| Mouse CCR2 | Chemotaxis | 16 | MedChemExpress | |
| Rat CCR2 | Chemotaxis | 2.8 | MedChemExpress | |
| Human CCR2 | Calcium Mobilization | 3.3 | MedChemExpress | |
| Human CCR2 | ERK Phosphorylation | 0.5 | MedChemExpress | |
| JNJ-41443532 | Human CCR2 | Not specified | Not specified | |
| BMS CCR2 22 | Human CCR2 | Binding | 5.1 | MedchemExpress |
| Human CCR2 | Calcium Flux | 18 | MedchemExpress | |
| Human CCR2 | Chemotaxis | 1 | MedchemExpress | |
| INCB3344 | Human CCR2 | Binding | 5.1 | MedchemExpress |
| Mouse CCR2 | Binding | 9.5 | MedchemExpress | |
| Human CCR2 | Chemotaxis | 3.8 | MedchemExpress | |
| Mouse CCR2 | Chemotaxis | 7.8 | MedchemExpress |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its dosing regimen and overall therapeutic success.
| Compound | Species | Administration | Bioavailability (%) | t1/2 (h) | Reference |
| This compound | Rat | Oral (100 mg/kg) | <2.55 | Not specified | |
| Rat | Oral (200 mg/kg) | <2.55 | Not specified | ||
| INCB8761 (PF-4136309) | Rat | IV (2 mg/kg) | - | 2.5 | MedChemExpress |
| Rat | Oral (10 mg/kg) | 78 | Not specified | MedChemExpress | |
| Dog | IV (2 mg/kg) | - | 2.4 | MedChemExpress | |
| Dog | Oral (10 mg/kg) | 78 | Not specified | MedChemExpress |
In Vivo Efficacy
The ultimate test of a drug candidate's potential is its efficacy in relevant in vivo models of disease. For CCR2 antagonists, these are typically models of chronic inflammation.
Due to the limited availability of directly comparable in vivo studies in the public domain, a side-by-side quantitative comparison is challenging. However, individual studies have demonstrated the in vivo activity of several CCR2 antagonists. For instance, an unnamed substituted dipiperidine CCR2 antagonist from Johnson & Johnson showed a 94% inhibition of paw swelling in a rat model of adjuvant-induced arthritis.
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of robust scientific research. Below are representative protocols for key assays used to evaluate CCR2 antagonists.
Caption: Workflow for CCR2 Antagonist Evaluation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of the test compound for the CCR2 receptor.
-
Cell Culture: Use a cell line stably overexpressing the human CCR2 receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize the cells and isolate the cell membranes through centrifugation.
-
Binding Reaction: Incubate the cell membranes with a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filter-bound complex using a gamma counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
Chemotaxis Assay
Objective: To measure the ability of the test compound to inhibit cell migration in response to a chemoattractant.
-
Cell Preparation: Isolate primary monocytes from whole blood or use a monocytic cell line (e.g., THP-1).
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane. Add a solution containing a chemoattractant (e.g., CCL2) to the lower chamber.
-
Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Migration: Add the pre-treated cells to the upper chamber and incubate to allow for migration towards the chemoattractant in the lower chamber.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a microscope or a plate reader after cell staining.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of the test compound to determine the IC50 value.
In Vivo Model of Adjuvant-Induced Arthritis in Rats
Objective: To evaluate the in vivo efficacy of the test compound in a model of chronic inflammation.
-
Induction of Arthritis: Induce arthritis in rats by injecting Freund's complete adjuvant into the paw.
-
Treatment: Administer the test compound or vehicle control to the rats according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Assessment of Disease Progression: Monitor the progression of arthritis by measuring paw volume (plethysmometry) and clinical scores of inflammation.
-
Histopathological Analysis: At the end of the study, collect the affected joints for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the changes in paw volume and clinical scores between the treatment and control groups to determine the efficacy of the test compound.
Conclusion
While a direct comparative analysis of this compound and its immediate analogs is hampered by the lack of available data, an examination of other well-studied CCR2 antagonists provides valuable insights for researchers in the field. Compounds like INCB8761 have demonstrated potent in vitro activity and favorable pharmacokinetic profiles. The provided experimental protocols offer a foundation for the consistent and rigorous evaluation of new CCR2 antagonist candidates. As more data on this compound becomes available, it will be crucial to benchmark its performance against these established compounds to fully understand its therapeutic potential.
References
On-Target Efficacy of YJC-10592: A Comparative Analysis of CCR2 Antagonists
For Immediate Release
This guide provides a comprehensive comparison of YJC-10592, a C-C chemokine receptor 2 (CCR2) antagonist, with other relevant CCR2 inhibitors. The data presented herein confirms the on-target effects of this compound and offers a comparative perspective for researchers and drug development professionals in the field of inflammatory diseases.
Comparative Analysis of In Vitro Potency
The on-target effects of this compound were evaluated through a series of in vitro assays, with its performance benchmarked against other known CCR2 antagonists. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below, providing a clear comparison of the potency of these compounds.
| Compound | CCR2 Antagonism (IC50) | Calcium Assay (IC50) | Chemotaxis Assay (IC50) |
| This compound | 1.12 µM | 1.7 nM | 23 nM |
| INCB3344 | 5.1 nM (human) | Not Reported | 3.8 nM (human) |
| PF-04634817 | 20.8 nM (rat) | Not Reported | Not Reported |
Table 1: Comparative In Vitro Potency of CCR2 Antagonists. This table summarizes the IC50 values of this compound and other CCR2 antagonists in key in vitro functional assays. Lower IC50 values indicate higher potency.
Experimental Methodologies
Detailed protocols for the key in vitro assays are provided below to ensure reproducibility and facilitate the evaluation of the presented data.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.
Protocol:
-
Membrane Preparation: Cell membranes expressing CCR2 are prepared from a suitable cell line (e.g., HEK293 cells stably expressing human CCR2).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.
-
Competition Assay:
-
A constant concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCR2 antagonist.
-
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by fitting the competition binding data to a sigmoidal dose-response curve.
Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the binding of a CCR2 agonist.
Protocol:
-
Cell Preparation: CCR2-expressing cells (e.g., THP-1 monocytes or transfected cell lines) are harvested and washed.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specific duration.
-
Agonist Stimulation: A CCR2 agonist, such as CCL2, is added to the cells to induce calcium mobilization.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader or a flow cytometer.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the test compound.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant, which is a primary function of CCR2 signaling.
Protocol:
-
Cell Preparation: A suspension of CCR2-expressing cells (e.g., primary monocytes or THP-1 cells) is prepared in a serum-free or low-serum medium.
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane (typically 3-5 µm pore size) is used.
-
Chemoattractant and Inhibitor Loading:
-
The lower chamber is filled with medium containing a CCR2 chemoattractant (e.g., CCL2).
-
The cell suspension, pre-incubated with different concentrations of the test compound (e.g., this compound), is added to the upper chamber.
-
-
Incubation: The chamber is incubated at 37°C in a humidified incubator for a period that allows for significant cell migration (e.g., 1-4 hours).
-
Cell Quantification: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with DAPI or crystal violet), and counted using a microscope or a plate reader.
-
Data Analysis: The IC50 value is calculated by quantifying the inhibition of cell migration at different concentrations of the test compound.
Visualizing the Molecular Interactions
To better understand the context of this compound's action, the following diagrams illustrate the CCR2 signaling pathway and the general workflow of the in vitro assays.
Figure 1: CCR2 Signaling Pathway. This diagram illustrates the downstream signaling cascade initiated by the binding of CCL2 to CCR2.
Figure 2: In Vitro Assay Workflow. This diagram outlines the key steps in the experimental workflows for the in vitro assays.
YJC-10592 performance in established assay systems
Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "YJC-10592." As a result, a comparison guide on its performance in established assay systems cannot be generated at this time.
The lack of public data prevents the fulfillment of the core requirements of this request, including:
-
Data Presentation: Without experimental results, no quantitative data can be summarized or presented in tabular format for comparison.
-
Experimental Protocols: No publications detailing the methodologies used to evaluate this compound could be located.
-
Visualization: The absence of information on the mechanism of action or experimental workflows associated with this compound means no relevant signaling pathways or processes can be visualized.
It is possible that this compound is an internal compound designation not yet disclosed in public forums, a very recent discovery that has not yet been published, or an incorrect identifier.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of data. Should information on this compound become publicly available, a comprehensive comparison guide could be developed.
Independent Verification of YJC-10592's Mechanism of Action: A Comparative Analysis
An independent verification of the mechanism of action for the compound designated YJC-10592 cannot be completed at this time. Extensive searches for "this compound," its pharmacological properties, and any associated research have yielded no relevant information. The search results did not contain any data regarding its mechanism of action, therapeutic use, or any related experimental studies.
The initial intention was to provide a comprehensive comparison guide for researchers, scientists, and drug development professionals. This guide was slated to include:
-
A detailed analysis of this compound's mechanism of action.
-
Objective comparisons with alternative compounds.
-
Supporting experimental data presented in clear, structured tables.
-
Detailed methodologies for all key experiments.
-
Illustrative diagrams of signaling pathways and experimental workflows.
However, the foundational information required to construct this guide—the identity and pharmacological profile of this compound—is not available in the public domain based on the conducted searches. Without this essential data, it is impossible to perform a comparative analysis or to generate the requested data presentations and visualizations.
Further investigation will be necessary to ascertain the nature of this compound. Should information regarding this compound become available, a thorough and independent verification of its mechanism of action, complete with comparative data and detailed experimental protocols, can be pursued.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
